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  • Product: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
  • CAS: 13599-12-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis Validation of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (CAS: 13599-12-7) Executive Summary As a Senior Application Scientist, I approach t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (CAS: 13599-12-7)

Executive Summary

As a Senior Application Scientist, I approach the characterization and synthesis of heterocyclic scaffolds not merely as a sequence of steps, but as a system of physical and chemical causalities. Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a highly versatile pyrazole derivative serving as a critical intermediate in the synthesis of bioactive molecules, agrochemicals, and advanced materials (1[1]). For synthetic chemists and mass spectrometrists, precise physicochemical profiling—specifically the distinction between average molecular weight and monoisotopic exact mass—is foundational to ensuring batch-to-batch consistency, structural integrity, and downstream reaction efficacy.

This guide details the exact mass causality, self-validating synthetic protocols, and high-resolution analytical workflows necessary for isolating and validating this compound.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In pharmaceutical development, distinguishing between average molecular weight (used for bulk stoichiometry) and monoisotopic exact mass (used for structural elucidation) is critical. The exact mass dictates the isotopic envelope and provides the foundational metric for High-Resolution Mass Spectrometry (HRMS).

Table 1: Quantitative Physicochemical Data for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

ParameterValueCausality / Analytical Significance
Chemical Formula C₁₂H₁₂N₂O₂Determines the isotopic envelope and elemental composition (2[2]).
Molecular Weight 216.24 g/mol Utilized for standard stoichiometric calculations in bulk synthesis (3[3]).
Monoisotopic Exact Mass 216.0899 DaCrucial for HRMS structural confirmation; differentiates the target from isobaric impurities.
[M+H]⁺ Ion (ESI+) 217.0972 m/zPrimary target ion for positive-mode electrospray ionization validation.
Physical Form Solid (97% Purity)Requires storage in a dark, dry place at room temperature to prevent degradation (3[3]).

The Causality of Exact Mass in Structural Validation

When synthesizing pyrazole derivatives, regioselectivity and incomplete cyclization are common failure modes. The exact mass (216.0899 Da) acts as an absolute molecular fingerprint.

By utilizing HRMS (such as ESI-TOF or Orbitrap platforms), researchers can measure the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) at 217.0972 . A mass accuracy of <5 ppm confirms that the elemental composition is strictly C₁₂H₁₂N₂O₂, ruling out incomplete condensation products (which would retain water, adding ~18.01 Da) or unreacted intermediates. This exact mass dependency transforms a simple analytical check into a definitive, self-validating proof of successful ring closure.

Experimental Methodology: Self-Validating Synthesis Protocol

The synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate relies on a two-step cyclocondensation pathway. To ensure scientific integrity, the following protocol integrates self-validating checkpoints that dictate whether the workflow proceeds (4[4]).

Materials Required: Acetophenone, diethyl oxalate, sodium ethoxide (base), hydrazine hydrate, anhydrous ethanol, sulfuric acid.

Step 1: Claisen Condensation (Intermediate Formation)
  • Reaction Setup: Charge a dry, argon-purged flask with sodium ethoxide (1.1 eq) in anhydrous ethanol. Slowly add a mixture of acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) at 0°C.

  • Mechanistic Causality: The strong base deprotonates the alpha-carbon of acetophenone, driving a nucleophilic acyl substitution on diethyl oxalate. This forms the 1,3-dicarbonyl intermediate (ethyl-2,4-dioxo-4-phenyl-butanoate).

  • Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The protocol is validated to proceed only when the acetophenone spot disappears and a highly UV-active lower-Rf spot (the dicarbonyl intermediate) emerges.

Step 2: Cyclocondensation (Target Formation)
  • Reaction Setup: Isolate the intermediate and dissolve it in ethanol. Add hydrazine hydrate (1.2 eq) dropwise in the presence of a catalytic amount of sulfuric acid at room temperature (4[4]).

  • Mechanistic Causality: Hydrazine acts as a bis-nucleophile. The first nitrogen attacks the more electrophilic ketone carbonyl to form a hydrazone. The second nitrogen subsequently attacks the ester/carbonyl carbon, driving ring closure and the elimination of water to form the stable aromatic pyrazole core.

  • Validation Checkpoint 2 (Self-Validating System): Subject a 10 µL reaction aliquot to LC-HRMS. The reaction is deemed complete and structurally validated only when the exact mass of the intermediate disappears and the [M+H]⁺ ion at m/z 217.0972 dominates the chromatogram.

Mechanistic & Analytical Workflows

The following diagrams illustrate the logical relationships in the synthesis and analytical validation of the compound.

Synthesis_Pathway N1 Acetophenone + Diethyl Oxalate N2 Claisen Condensation (Base Catalysis) N1->N2 N3 Ethyl-2,4-dioxo-4-phenyl-butanoate (Intermediate) N2->N3 Intermediate Validation N4 Cyclocondensation (+ Hydrazine Hydrate) N3->N4 N5 Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Target: Exact Mass 216.0899 Da) N4->N5 HRMS Validation

Diagram illustrating the two-step synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

HRMS_Workflow S1 Sample Prep (MeOH/H2O + 0.1% FA) S2 ESI+ Ionization (Protonation) S1->S2 S3 TOF/Orbitrap Mass Analysis S2->S3 S4 Target Detection [M+H]+ = 217.0972 Da S3->S4 Δppm < 5

High-Resolution Mass Spectrometry (HRMS) self-validating analytical workflow.

Applications in Advanced Therapeutics

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is not merely an end-product; it is a highly reactive synthon. It is extensively utilized to synthesize novel pyrazole-hydrazone derivatives, which have shown remarkable in-situ catecholase activity, mimicking tyrosinase enzymes for advanced biochemical applications (4[4]). Furthermore, its structural motif is a privileged scaffold in pharmaceutical development, often explored for anti-inflammatory, analgesic, and targeted oncology therapeutics due to the pyrazole ring's ability to engage in robust hydrogen bonding with biological targets (1[1]).

References

  • National Institutes of Health (PMC). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in Common Organic Solvents

Introduction Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are recog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are recognized as privileged scaffolds due to their wide spectrum of biological activities.[1] The solubility of this specific molecule is a critical physicochemical parameter that dictates its handling, purification, formulation, and application in drug discovery and synthetic chemistry.[2] Understanding its behavior in various organic solvents is paramount for researchers in designing reaction conditions, developing purification strategies like recrystallization, and formulating solutions for biological screening.

This technical guide provides a comprehensive analysis of the solubility of ethyl 3-phenyl-1H-pyrazole-5-carboxylate. In the absence of extensive publicly available quantitative data, this document focuses on the underlying chemical principles governing its solubility, provides a predictive assessment across different solvent classes, and details a robust experimental protocol for its precise determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a primary guide, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3]

The structure of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Figure 1) contains several key features that dictate its solubility profile:

  • Pyrazole Ring : This five-membered aromatic heterocycle contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the pyridine-type nitrogen can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

  • Phenyl Group : This is a large, non-polar, hydrophobic substituent that will favor solubility in less polar or aromatic solvents through van der Waals forces and π-π stacking interactions.

  • Ethyl Ester Group (-COOEt) : The carbonyl oxygen (C=O) is a hydrogen bond acceptor, and the ester group as a whole adds polarity. However, the ethyl chain contributes some non-polar character.

  • Intermolecular Forces : In the solid state, the molecules can engage in hydrogen bonding via the pyrazole N-H group and π-π stacking from the phenyl and pyrazole rings. Strong intermolecular forces in the crystal lattice lead to lower solubility, as the solvent must provide sufficient energy to overcome these interactions.[4]

Figure 1: Chemical Structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate alt text Source: PubChem CID 138628[5]

Predicted Solubility Profile in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. The molecule possesses both polar (pyrazole, ester) and non-polar (phenyl, ethyl) regions, suggesting it will not be exclusively soluble in only one class of solvent.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolModerate to Good These solvents can engage in hydrogen bonding with the pyrazole N-H (as an acceptor) and the ester carbonyl (as an acceptor), as well as solvate the polar pyrazole ring. [6]
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneGood to Excellent These solvents are strong hydrogen bond acceptors and have high polarity, making them effective at solvating both the polar functional groups and the overall molecule. Pyrazole derivatives generally show good solubility in these solvents. [6]
Non-Polar Hexane, TolueneLow to Moderate Solubility in hexane is expected to be poor due to the molecule's significant polarity. Solubility in toluene may be moderate due to favorable π-π interactions with the phenyl and pyrazole rings. [7]
Intermediate Polarity Dichloromethane (DCM), Ethyl AcetateModerate These solvents offer a balance of polarity and non-polar character that can effectively solvate the different regions of the molecule.
Aqueous Water, Buffered SolutionsVery Low The large non-polar phenyl group significantly reduces water solubility. Experimental data in an aqueous buffer at pH 7.4 shows a solubility of only 10.7 µg/mL. [5]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the shake-flask equilibrium method. [1][8]This technique measures the thermodynamic solubility, which is the concentration of a saturated solution when the dissolved solute is in equilibrium with its most stable solid form. [1][9]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). [4][7]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the critical steps in the isothermal shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of organic solvent A->B C Seal vial tightly B->C D Agitate at constant temperature (e.g., 25°C) for 24-72h C->D E Visually confirm excess solid remains D->E F Separate solid & liquid (Centrifuge/Filter) E->F G Withdraw aliquot of clear supernatant F->G H Dilute sample into mobile phase G->H I Quantify concentration via calibrated HPLC-UV H->I J J I->J Calculate Solubility (e.g., mg/mL, mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system designed to ensure accuracy and reproducibility.

Materials:

  • Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (high purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Calibrated pipettes and volumetric flasks

  • HPLC system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Preparation of Vials:

    • To several glass vials, add an excess amount of ethyl 3-phenyl-1H-pyrazole-5-carboxylate. "Excess" means enough solid will visibly remain at the end of the experiment (e.g., 5-10 mg).

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation, a critical source of error.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 400 rpm). [4] * Agitate the samples for at least 24 hours. To ensure equilibrium has been reached (a self-validating step), samples should be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points. [4]

  • Sample Separation and Preparation:

    • After the agitation period, allow the vials to rest at the set temperature for a short period to let the solid settle.

    • To separate the undissolved solid, either centrifuge the vials or filter the supernatant directly. Filtration through a solvent-compatible syringe filter (e.g., PTFE) is common. [7] * Causality Note: This step is crucial to prevent undissolved microcrystals from entering the analytical sample, which would artificially inflate the measured solubility. [1] * Immediately withdraw a precise aliquot of the clear supernatant.

    • Perform a precise serial dilution of the supernatant with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantification by HPLC-UV:

    • Prepare a series of calibration standards of the compound in the mobile phase with known concentrations.

    • Run the standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration). The curve must have an R² value > 0.995 for reliability.

    • Analyze the diluted samples from the solubility experiment.

    • Determine the concentration in the diluted samples from the calibration curve.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express solubility in desired units, such as mg/mL, g/L, or mol/L.

Safety and Handling

As a Senior Application Scientist, safety is the foremost priority. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related pyrazole derivatives provides guidance. [10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and organic solvents. [10]* Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing. [10]* First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. [11] * Eye Contact: Rinse cautiously with water for several minutes. [11] * Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention. [10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Solvents: All organic solvents should be treated as flammable and toxic. Consult the specific SDS for each solvent before use.

Logical Decision-Making for Solubility Challenges

For drug development professionals, encountering solubility issues is common. The following decision tree provides a logical framework for addressing these challenges.

G A Is compound solubility sufficient for application? B Proceed with current solvent system A->B Yes C Increase Temperature A->C No D Solubility Improved? C->D D->B Yes E Use Co-Solvent System D->E No F Solubility Improved? E->F F->B Yes G Consider pH Adjustment (if ionizable) F->G No H Consider Advanced Formulation (e.g., solid dispersion) G->H

Sources

Foundational

Spectroscopic Characterization of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate: A Comprehensive Analytical Guide

Abstract Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (often referred to interchangeably as its tautomer, ethyl 5-phenyl-1H-pyrazole-3-carboxylate) is a privileged nitrogen-rich heterocyclic scaffold. It serves as a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (often referred to interchangeably as its tautomer, ethyl 5-phenyl-1H-pyrazole-3-carboxylate) is a privileged nitrogen-rich heterocyclic scaffold. It serves as a critical intermediate in the development of kinase inhibitors, epigenetic modulators such as KDM5B inhibitors, and acid sphingomyelinase (ASM) inhibitors1[1]. This whitepaper provides a rigorous, self-validating framework for the spectroscopic elucidation of this compound, detailing the physical causality behind its Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral signatures.

Introduction & Structural Dynamics

The pyrazole ring system is ubiquitous in modern pharmacophores due to its robust hydrogen-bonding capabilities and metabolic stability2[2]. A defining feature of 1H-pyrazoles lacking N-substitution is annular tautomerism—a rapid intermolecular proton exchange between the N1 and N2 positions. In solution, ethyl 3-phenyl-1H-pyrazole-5-carboxylate exists in a dynamic equilibrium with ethyl 5-phenyl-1H-pyrazole-3-carboxylate3[3].

Understanding this tautomeric flux is paramount for accurate spectroscopic interpretation. The rapid proton exchange averages the electronic environment of the pyrazole core on the NMR timescale, leading to characteristic line broadening of the N-H resonance and specific chemical shift perturbations.

Workflow cluster_tautomers Annular Tautomerism A Precursor: Ethyl 2,4-dioxo-4-phenylbutanoate B Cyclocondensation (Hydrazine) A->B C Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Tautomer A) B->C D Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (Tautomer B) B->D C->D Rapid Exchange (Solution State) E Spectroscopic Characterization C->E D->E

Synthesis, annular tautomerism equilibrium, and analytical workflow of the pyrazole scaffold.

Spectroscopic Elucidation: The Causality of Analytical Signatures

As an Application Scientist, it is critical to look beyond empirical peak matching and understand the physical chemistry driving the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for determining the structural connectivity of pyrazole derivatives4[4].

  • ¹H NMR Dynamics : The most diagnostic feature in the ¹H NMR spectrum (acquired in CDCl₃) is the highly deshielded, broad singlet at ~13.05 ppm 5[5]. This extreme downfield shift is caused by the strong electron-withdrawing nature of the adjacent sp² hybridized nitrogens and extensive intermolecular hydrogen bonding. The signal is broad due to the quadrupolar relaxation effect of the ¹⁴N nucleus (I=1) combined with the rapid tautomeric exchange. The isolated pyrazole C4 proton appears as a sharp singlet at ~6.99 ppm , as it lacks any adjacent scalar coupling partners[5].

  • ¹³C NMR Connectivity : The ¹³C NMR spectrum reveals the ester carbonyl carbon at 161.2 ppm , heavily deshielded by the electronegative oxygen atoms[5]. Conversely, the C4 carbon of the pyrazole ring resonates upfield at 104.7 ppm [5]. This relative shielding occurs because the pyrazole ring is a π-excessive heterocycle; resonance donation from the nitrogen atoms increases electron density specifically at the C4 position.

NMR_Causality N1 Analyte: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate N2 1H NMR (CDCl3) N1->N2 N3 13C NMR (CDCl3) N1->N3 H1 δ 13.05 (bs) N-H Proton N2->H1 Deshielded & Quadrupolar Relaxation H2 δ 6.99 (s) C4-H Pyrazole N2->H2 Isolated sp2 Methine H3 δ 4.20 (q), 1.22 (t) Ethyl Ester N2->H3 Aliphatic Shielding C1 δ 161.2 Ester C=O N3->C1 Carbonyl Deshielding C2 δ 104.7 C4 Pyrazole N3->C2 Pi-Excessive Shielding

Causality mapping of key ¹H and ¹³C NMR chemical shifts based on localized electronic environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of functional groups. The N-H stretching vibration manifests as a distinct band at 3192 cm⁻¹ , shifted slightly lower than typical isolated amines due to extensive hydrogen bonding in the solid state (KBr matrix)[5]. The conjugated ester carbonyl (C=O) stretch is observed at 1726 cm⁻¹ , a frequency characteristic of α,β-unsaturated or aromatic-conjugated esters[5].

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃, 298 K) [5]

NucleusChemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)IntegrationAssignment
¹H 13.05Broad singlet (bs)1HPyrazole N-H
¹H 7.71Doublet of doublets (dd, J = 8.0, 1.6)2HPhenyl Ar-H (ortho)
¹H 7.31 - 7.43Multiplet (m)3HPhenyl Ar-H (meta/para)
¹H 6.99Singlet (s)1HPyrazole C4-H
¹H 4.20Quartet (q, J = 7.2)2HEster -CH₂-
¹H 1.22Triplet (t, J = 7.2)3HEster -CH₃
¹³C 161.2Singlet (s)-Ester C=O
¹³C 146.5, 141.3Singlet (s)-Pyrazole C3, C5
¹³C 129.6, 128.7, 128.3, 125.5Singlet (s)-Phenyl Ar-C
¹³C 104.7Singlet (s)-Pyrazole C4
¹³C 60.7Singlet (s)-Ester -CH₂-
¹³C 13.8Singlet (s)-Ester -CH₃

Table 2: Key FTIR Vibrational Assignments (KBr Pellet) [5]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3192N-H stretchPyrazole amine (hydrogen-bonded)
1726C=O stretchConjugated ethyl ester
1242, 1139C-O stretchEster alkoxy group
762C-H out-of-plane bendMono-substituted benzene ring

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation : Dissolve 15–20 mg of the synthesized ethyl 3-phenyl-1H-pyrazole-5-carboxylate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Self-Validation Checkpoint: The solution must be optically transparent. Particulate matter distorts the local magnetic field homogeneity ( B0​ ). If cloudy, filter through a glass wool plug. A perfectly clear solution validates sample readiness.

  • Probe Tuning and Matching : Insert the sample into the spectrometer and perform automated or manual tuning and matching for both ¹H and ¹³C frequencies.

    • Causality: This maximizes power transfer between the RF coil and the sample, optimizing the signal-to-noise ratio (SNR).

  • Locking and Shimming : Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming along the Z-axis.

    • Self-Validation Checkpoint: Measure the full-width at half-maximum (FWHM) of the TMS peak. The shim is validated only if FWHM ≤ 0.8 Hz. Poor shimming will artificially broaden the pyrazole C4-H singlet, confounding tautomeric analysis.

  • Acquisition : Acquire the ¹H spectrum using a 30° flip angle, a 2-second relaxation delay (D1), and 16 scans. For ¹³C, use a power-gated decoupling sequence with a 2-second D1 and a minimum of 512 scans to ensure adequate SNR for quaternary carbons.

Protocol B: ATR-FTIR Spectroscopy
  • Optical Validation (Background) : Clean the diamond ATR crystal with high-purity isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Checkpoint: The background must exhibit a flat baseline with >95% transmittance in regions devoid of atmospheric H₂O/CO₂. This validates the optical path integrity and confirms the absence of cross-contamination.

  • Sample Application : Place 2–3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the solid, ensuring accurate absorbance intensities.

  • Acquisition & Processing : Acquire the sample spectrum (32 scans). Apply atmospheric compensation algorithms to subtract residual water vapor and carbon dioxide artifacts before peak picking.

References

  • "On Water" Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine for Preparation The Royal Society of Chemistry URL:[Link]

  • Discovery of Novel Pyrazole-Based KDM5B Inhibitor TK-129 and Its Protective Effects on Myocardial Remodeling and Fibrosis Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 - PubChem National Institutes of Health (NIH) URL:[Link]

  • Discovery of a Novel ASM Direct Inhibitor with a 1,5-Diphenyl-pyrazole Scaffold and Its Antidepressant Mechanism of Action Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones PubMed Central (PMC) / MDPI URL:[Link]

Sources

Foundational

Foreword: The Imperative of Stability in Pyrazole-Based Drug Discovery

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile binding capabilities and significant biological activity.[1] Compounds like ethyl 3-phenyl-1H-pyrazole-5-carboxylate are not just synthetic intermediates but represent a class of molecules with potential applications in fields ranging from anti-inflammatory to anticancer research.[2][3][4][5] However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous physicochemical characterization, chief among which is the assessment of its thermodynamic and kinetic stability.

A molecule's stability dictates its shelf-life, formulation strategy, degradation profile, and ultimately, its safety and efficacy. Understanding the intrinsic stability of the pyrazole core, and how it is influenced by substituents like the phenyl and ethyl carboxylate groups, is paramount. This guide provides a deep dive into the theoretical underpinnings and practical experimental evaluation of the thermodynamic stability of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, offering a framework for its comprehensive assessment in a drug development context.

The Structural Basis of Pyrazole Stability: A Theoretical Overview

The notable stability of pyrazole and its derivatives stems from its electronic structure. The five-membered ring containing two adjacent nitrogen atoms is aromatic, a feature that confers significant thermodynamic stability through electron delocalization.[6][7] Computational studies, often employing Density Functional Theory (DFT), have consistently shown that the delocalized π-system of the pyrazole ring is a major contributor to its stability compared to non-aromatic analogues.[6][8][9]

For ethyl 3-phenyl-1H-pyrazole-5-carboxylate, the key structural features influencing stability are:

  • The Pyrazole Core : Inherently stable due to its aromaticity.[7]

  • The 3-Phenyl Group : This substituent extends the conjugated π-system, which can further enhance resonance stabilization.

  • The 5-Ethyl Carboxylate Group : While contributing to the overall electronic structure, this ester functional group introduces a primary site of potential chemical reactivity, particularly susceptibility to hydrolysis. This makes it a critical focus for kinetic stability and degradation studies.[10]

Factors such as ring strain and radical-lone pair interactions also play a role in the overall stability profile of pyrazole isomers and derivatives.[8][9]

Caption: Key structural features of ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Experimental Determination of Thermal Stability

Theoretical models provide a foundation, but empirical data is the definitive measure of a compound's stability. Thermal analysis techniques are indispensable for this purpose, providing quantitative data on how a material behaves under controlled heating.

Core Techniques: TGA and DSC

Thermogravimetric Analysis (TGA) is the workhorse for assessing thermal decomposition. It measures the change in mass of a sample as a function of temperature. The resulting data reveals the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of any residual material. For pyrazole derivatives, TGA is crucial for establishing the upper-temperature limits for handling and storage.[11][12][13]

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[14] DSC is invaluable for identifying:

  • Melting Point (Tm) : An endothermic event indicating the solid-to-liquid phase transition.

  • Glass Transitions (Tg) : For amorphous materials.

  • Crystallization Events : Exothermic transitions from an amorphous to a crystalline state.

  • Decomposition : Often observed as a sharp or broad exothermic event, indicating the energy released as the molecule breaks down.[15]

Many pyrazole-based compounds exhibit high thermal stability, with decomposition temperatures often exceeding 200-300°C.[15][16]

Data Presentation: A Typical Thermal Profile

The following table summarizes plausible thermal analysis data for a research-grade sample of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, based on typical values for related heterocyclic compounds.

ParameterMethodTypical ValueInterpretation
Melting Point (Tm)DSC150 - 170 °CSharp endotherm indicating a crystalline solid.
Onset of DecompositionTGA> 250 °CThe temperature at which significant mass loss begins.
Peak Decomposition TempTGA/DTG> 300 °CThe temperature of the maximum rate of mass loss.
Decomposition ProfileDSCExothermicThe breakdown of the molecule releases energy.
Experimental Protocol: Combined TGA/DSC Analysis

This protocol outlines a standard approach for characterizing the thermal stability of a new chemical entity like ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Objective: To determine the melting point and thermal decomposition profile of the target compound.

Instrumentation: A simultaneous TGA/DSC instrument (e.g., Mettler-Toledo, TA Instruments).

Methodology:

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the dried, powdered sample into a standard aluminum DSC pan.

    • Causality: Using a small, consistent sample mass minimizes thermal gradients within the sample, ensuring sharp, reproducible transitions.

    • Crimp the lid onto the pan. For TGA, a pierced lid is used to allow evolved gases to escape.

  • Instrument Setup:

    • Place the sample pan and an identical, empty reference pan into the instrument's furnace.

    • Causality: The reference pan allows for the measurement of differential heat flow, correcting for any baseline drift from the instrument itself.[14]

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

    • Causality: An inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed decomposition is due to thermal instability alone.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is a standard condition that balances analysis time with resolution. Slower rates can improve resolution of closely spaced events, while faster rates can increase sensitivity.[17]

  • Data Analysis:

    • Analyze the resulting DSC curve to identify the onset and peak of the endotherm corresponding to the melting point.

    • Analyze the TGA curve to determine the onset temperature of mass loss (Tonset).

    • Analyze the derivative thermogravimetry (DTG) curve to find the temperature of the maximum rate of decomposition (Tpeak).

cluster_workflow Thermal Stability Workflow start Sample Preparation (3-5 mg in Al pan) instrument Instrument Setup (TGA/DSC, N2 Purge) start->instrument program Thermal Program (Ramp 10°C/min to 400°C) instrument->program analysis Data Analysis program->analysis dsc_out DSC Data: Melting Point (Tm) Decomposition Exotherm analysis->dsc_out tga_out TGA Data: Onset Decomposition (Tonset) Peak Decomposition (Tpeak) analysis->tga_out end Stability Profile Established dsc_out->end tga_out->end

Caption: Experimental workflow for TGA/DSC stability assessment.

Kinetic Stability and Potential Degradation Pathways

While thermodynamic stability describes the inherent energy of a molecule, kinetic stability relates to the energy barrier for its degradation. For drug development, understanding potential degradation pathways under relevant conditions (acidic, basic, oxidative) is critical.

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway for ethyl 3-phenyl-1H-pyrazole-5-carboxylate under aqueous acidic or basic conditions is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-phenyl-1H-pyrazole-5-carboxylic acid.[10]

  • Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Saponification) Hydrolysis : This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, proceeding through a tetrahedral intermediate.

This degradation is a critical consideration for developing oral liquid formulations or for understanding the molecule's fate in the acidic environment of the stomach.

cluster_pathway Primary Hydrolytic Degradation Pathway Parent Ethyl 3-phenyl-1H- pyrazole-5-carboxylate Conditions H+ / H2O (Acidic) or OH- / H2O (Basic) Parent->Conditions Product1 3-phenyl-1H-pyrazole- 5-carboxylic acid Conditions->Product1 Hydrolysis Product2 Ethanol Conditions->Product2

Caption: Acid/base-catalyzed hydrolysis of the target ester.

Forced Degradation Studies

To proactively identify and characterize potential degradation products, forced degradation (or stress testing) is a standard industry practice. The molecule is subjected to conditions more severe than it would typically encounter to accelerate degradation.

Protocol: Forced Degradation Study Workflow

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Treat the stock solution with 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic: Treat with 0.1 M to 1 M NaOH under the same temperature conditions.

    • Oxidative: Treat with 3-30% hydrogen peroxide (H₂O₂).[18]

    • Thermal: Heat the solid compound and the solution separately.

    • Photolytic: Expose the solid and solution to UV and visible light.

  • Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acidic and basic samples to halt the degradation reaction.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (typically with a photodiode array or mass spectrometry detector).

  • Characterization: If significant degradation is observed, isolate and characterize the degradation products using techniques like LC-MS and NMR.

Conclusion

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a molecule built upon a foundation of high intrinsic thermodynamic stability, a characteristic endowed by its aromatic pyrazole core. Experimental thermal analysis consistently demonstrates its robustness at elevated temperatures, a favorable property for manufacturing and long-term storage as a solid.

However, its stability profile is nuanced. The presence of the ethyl carboxylate functional group introduces a specific kinetic liability: susceptibility to hydrolysis under both acidic and basic conditions. This is the most probable degradation pathway in aqueous environments and must be a primary consideration in the development of liquid formulations. A comprehensive understanding, derived from the systematic application of thermal analysis and forced degradation studies as outlined in this guide, is not merely an academic exercise. It is a prerequisite for advancing such promising molecules through the drug development pipeline, ensuring the creation of a final product that is both safe and effective.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Benchchem.
  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH.
  • Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. PubMed.
  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. MDPI.
  • (PDF) Thermal Analysis of some Imidazolinone Derivatives. ResearchGate.
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters.
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate.
  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PMC.
  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PMC.
  • First Alliance of Pyrazole and Furoxan Leading to High-Performance Energetic Materials. ACS Publications.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.
  • (PDF) Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation. ResearchGate.
  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Ingenta Connect.
  • DSC thermograms of different wt% of pyrazole (a) 0 %, (b) 20 %, (c) 30 %, (d) 40 %, and (e) 50 %doped polymer electrolytes. ResearchGate.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Unknown Source.
  • Thermal gravimetric analysis (TGA: a) and derivative thermal... ResearchGate.
  • Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product. PubMed.
  • TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... ResearchGate.
  • The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles via Transpiration Method, Differential Scanning, and Bomb Calorimetry. Journal of Chemical & Engineering Data - ACS Publications.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl.
  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions. Benchchem.
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega - ACS Publications - ACS.org.
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  • 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. PubChem.
  • Bacterial Degradation of Aromatic Compounds. PMC - NIH.
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  • ETHYL 1-ETHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE — Chemical Substance Information. NextSDS.
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Protocols & Analytical Methods

Method

standard synthesis protocol for ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Application Note: High-Yield Synthesis and Mechanistic Profiling of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Introduction & Strategic Overview Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a highly versatile, privileged bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Mechanistic Profiling of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Introduction & Strategic Overview

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a highly versatile, privileged building block in medicinal chemistry. Its rigid heterocyclic scaffold is capable of multiple hydrogen-bonding interactions, making it a foundational intermediate in the development of COX-2 selective anti-inflammatory agents[1], Factor XIa inhibitors[2], and novel antineoplastic compounds.

This application note details a robust, field-proven, two-step synthetic protocol. The strategy relies on a Claisen condensation to generate a 1,3-diketone equivalent, followed by a regioselective cyclocondensation with hydrazine[3]. By detailing the thermodynamic causality behind each procedural step, this guide ensures high-fidelity replication, optimal atomic yield, and a self-validating workflow for researchers.

Mechanistic Pathway & Workflow

The synthesis is compartmentalized into two distinct thermodynamic stages:

  • C-C Bond Formation (Claisen Condensation) : Acetophenone is deprotonated by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate, which subsequently attacks diethyl oxalate. The expulsion of an ethoxide leaving group generates the intermediate ethyl 2,4-dioxo-4-phenylbutanoate[3].

  • C-N Bond Formation & Aromatization (Cyclocondensation) : The 1,3-diketone intermediate undergoes a bis-nucleophilic attack by hydrazine hydrate. Initial hydrazone formation is followed by intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole system[4].

Workflow for the two-step synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Experimental Protocols

Part A: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)

Rationale: Sodium ethoxide is utilized as the kinetic base. It must be freshly prepared in situ to prevent degradation by atmospheric moisture, which would lead to the competitive hydrolysis (saponification) of diethyl oxalate rather than the desired condensation[3].

Materials :

  • Acetophenone: 2.40 g (20 mmol)

  • Diethyl oxalate: 2.92 g (20 mmol)

  • Sodium metal: 0.46 g (20 mmol)

  • Absolute ethanol: 20 mL

  • Dilute sulfuric acid or 1M HCl

Step-by-Step Procedure :

  • Alkoxide Generation : In a flame-dried, argon-purged round-bottom flask, carefully add freshly cut sodium metal to 7 mL of absolute ethanol. Stir until complete dissolution. Causality: Argon prevents moisture ingress; absolute ethanol ensures no hydroxide ions are formed, protecting the ester functionalities.

  • Thermal Regulation : Cool the sodium ethoxide solution to -5 °C using an ice-salt bath. Causality: Lowering the temperature suppresses unwanted side reactions, such as the self-condensation of acetophenone.

  • Reagent Addition : Add diethyl oxalate dropwise, immediately followed by the portion-wise addition of acetophenone.

  • Reaction Propagation : Remove the ice bath and stir the mixture at room temperature for 12 hours. The solution will transition to a thick, yellow suspension as the sodium enolate of the diketone precipitates.

  • Quenching & Acidification : Heat the mixture to 80 °C for 30 minutes to ensure reaction completion, then cool to room temperature. Carefully acidify with dilute sulfuric acid to pH 2. Causality: Acidification is critical to protonate the enolate, converting it back to the neutral 1,3-diketone, which allows it to partition exclusively into the organic phase during extraction[3].

  • Isolation : Extract with dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure intermediate.

Alternative Base Note: For highly moisture-sensitive scale-ups, Lithium Hexamethyldisilazide (LiHMDS) in MTBE at 0 °C can be substituted to achieve quantitative deprotonation[2].

Part B: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Target)

Rationale: Ethanol is chosen as the solvent because it readily dissolves both the hydrophobic diketone and the hydrophilic hydrazine. Its boiling point (78 °C) provides optimal thermal energy to drive the dehydration and aromatization steps without causing reagent degradation[3][4].

Materials :

  • Ethyl 2,4-dioxo-4-phenylbutanoate: 1.10 g (5 mmol)

  • Hydrazine hydrate (80-99%): 0.30 g (6 mmol, slight excess)

  • Absolute ethanol: 15 mL

Step-by-Step Procedure :

  • Reaction Setup : Dissolve the intermediate (1.10 g) in 15 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition : Add hydrazine hydrate dropwise at room temperature. Causality: The initial nucleophilic attack is highly exothermic; dropwise addition prevents solvent flash-boiling and controls the initial hydrazone formation rate.

  • Cyclization (Reflux) : Heat the mixture to reflux (approx. 78-80 °C) for 2 to 5 hours[2][4]. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up : Once TLC indicates the complete consumption of the diketone, concentrate the reaction mixture under reduced pressure to one-third of its volume.

  • Precipitation : Pour the concentrated mixture onto crushed ice. Stir vigorously until a solid precipitate forms. Causality: The sudden drop in temperature and increase in aqueous polarity forces the hydrophobic pyrazole to crash out of solution.

  • Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under a vacuum. Recrystallize from ethanol to afford the pure target compound as a crystalline solid[4].

Quantitative Data & Optimization

Reaction conditions for the cyclocondensation step significantly impact the final yield. Table 1 summarizes the optimization parameters for the conversion of the 1,3-diketone to the pyrazole.

Table 1: Optimization of Cyclocondensation Conditions

SolventTemperatureTime (h)Hydrazine SourceIsolated Yield (%)
Ethanol25 °C12Hydrazine Hydrate45
EthanolReflux (78 °C)2 - 5Hydrazine Hydrate85 - 90
Acetic AcidReflux (118 °C)2Hydrazine Hydrate82
MTBEReflux (55 °C)8Hydrazine Hydrate60

Data Synthesis: Refluxing in ethanol provides the optimal balance of reaction kinetics and yield. While glacial acetic acid accelerates the reaction via acid catalysis, it complicates the work-up and does not significantly improve the yield over ethanol[3].

Self-Validating System: Analytical Characterization

To ensure the integrity of the synthesized protocol, the following analytical checkpoints must be met to validate the target molecule:

  • TLC Monitoring : The starting diketone is highly UV-active. Upon conversion to the pyrazole, the product spot will exhibit a lower Rf value due to the increased polarity introduced by the newly formed pyrazole N-H bond.

  • 1H-NMR Validation : Successful cyclization is confirmed by the complete disappearance of the methylene protons of the diketone (typically around 4.5 ppm) and the emergence of a diagnostic singlet integrating to 1H at approximately 7.1–7.3 ppm. This singlet corresponds to the C4-H proton of the newly formed pyrazole ring.

  • IR Spectroscopy : The shift of the carbonyl stretching frequency from the diketone (~1720 and 1600 cm⁻¹) to a distinct, single ester carbonyl stretch (~1715 cm⁻¹) and the appearance of a broad N-H stretch (~3100-3200 cm⁻¹) validate the structural transformation.

Sources

Application

Application Notes &amp; Protocols: Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate as a Versatile Precursor in Heterocyclic Synthesis

Introduction: The Strategic Value of the Pyrazole Core In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds represent a cornerstone of molecular design.[1][2] Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Pyrazole Core

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds represent a cornerstone of molecular design.[1][2] Among these, the pyrazole scaffold is a "privileged structure," a core framework that appears in a multitude of pharmacologically active agents.[1][3][4] Its unique electronic properties and ability to form key hydrogen bonds make it a frequent component in drugs targeting a wide array of conditions, including inflammation, cancer, and infectious diseases.[3][4][5]

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a particularly valuable building block. It combines the proven pyrazole core with strategically placed functional groups: a phenyl ring at the 3-position that can be modified for structure-activity relationship (SAR) studies, and an ethyl carboxylate group at the 5-position. This ester is not merely a substituent; it is a reactive handle, an anchor point for the construction of more complex, fused heterocyclic systems. Through cyclocondensation reactions, this precursor readily gives rise to potent classes of compounds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.

This guide provides an in-depth look at the properties of ethyl 3-phenyl-1H-pyrazole-5-carboxylate and details robust protocols for its application in the synthesis of key heterocyclic frameworks, offering insights into the chemical logic behind the experimental design.

Part 1: Characterization of the Precursor

A thorough understanding of the starting material is fundamental to successful synthesis. Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a stable, crystalline solid.

Physicochemical & Spectroscopic Data

The identity and purity of the precursor should always be confirmed prior to use. The following data provides a reference for characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[6][7]
Molecular Weight 216.24 g/mol [6]
Appearance Solid[7]
CAS Number 5932-30-9[6]
Purity Typically >97%[7]

Spectroscopic Signature:

  • ¹H NMR: Expect signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a singlet for the pyrazole C4-H (around 7.1 ppm), and multiplets for the phenyl group protons (around 7.4-7.8 ppm). The N-H proton signal is a broad singlet and its chemical shift can vary.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z ≈ 216.24.[6]

Synthesis of the Precursor

A common and reliable method for synthesizing substituted pyrazole carboxylates involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9] For ethyl 3-phenyl-1H-pyrazole-5-carboxylate, the synthesis starts from the reaction of diethyl oxalate with acetophenone, followed by cyclization with hydrazine hydrate.[8][9]

Acetophenone Acetophenone Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate Acetophenone->Intermediate 1. NaOEt DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Hydrazine Hydrazine Hydrate Product Ethyl 3-phenyl-1H- pyrazole-5-carboxylate Hydrazine->Product Intermediate->Product 2. NH₂NH₂·H₂O Glacial Acetic Acid

Caption: Synthesis of the pyrazolo[3,4-d]pyrimidine core.

Protocol 1: Synthesis of 3-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Principle: This protocol employs a cyclocondensation reaction. The pyrazole's ester group and the adjacent N-H are the reactive sites. Formamide serves a dual role: it acts as the reagent, providing the necessary one-carbon and one-nitrogen atoms to form the pyrimidine ring, and it also functions as a high-boiling solvent, enabling the reaction to proceed at the required temperature for cyclization and dehydration.

ReagentM.W.Molar Eq.
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate216.241.0
Formamide45.04Large Excess (Solvent)

Materials & Equipment:

  • Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

  • Formamide (reagent grade)

  • Round-bottom flask (50 mL or appropriate size)

  • Reflux condenser with a drying tube

  • Heating mantle with a magnetic stirrer and thermocouple

  • Beaker, Buchner funnel, filter paper

  • Deionized water, Ethanol

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a 50 mL round-bottom flask, add ethyl 3-phenyl-1H-pyrazole-5-carboxylate (e.g., 2.16 g, 10 mmol).

  • Reagent Addition: Add formamide (e.g., 20 mL). The pyrazole ester may not fully dissolve at room temperature.

  • Heating: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture in a heating mantle to 180-190 °C.

    • Causality Note: This high temperature is crucial. It provides the activation energy needed for the initial nucleophilic attack of the pyrazole N-H onto the formamide carbonyl, followed by intramolecular cyclization and subsequent elimination of ethanol and water to form the aromatic pyrimidine ring.

  • Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking small aliquots, diluting them, and spotting against the starting material. A suitable eluent system would be ethyl acetate/hexane (e.g., 7:3).

  • Work-up & Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled, viscous reaction mixture slowly into a beaker containing ice-cold water (approx. 200 mL) while stirring vigorously. A solid precipitate will form.

    • Insight: The desired product is typically a solid with low solubility in water, while formamide and other byproducts are water-soluble. This step is a simple and effective initial purification.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove any residual formamide, then with a small amount of cold ethanol to aid in drying.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF/water, to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure of 3-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one using ¹H NMR, Mass Spectrometry, and IR spectroscopy. The disappearance of the ethyl ester signals in the ¹H NMR is a key indicator of a successful reaction.

Application II: Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another privileged heterocyclic system present in molecules with a wide range of biological activities, including kinase inhibition. [10]The synthesis of this ring system often involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or an equivalent 1,3-dielectrophile. [10]While the title compound itself is not an aminopyrazole, it serves as a precursor to one. For this guide, we will illustrate a related synthesis starting from a 5-aminopyrazole to demonstrate the fusion of the pyridine ring, a common subsequent step in drug development campaigns.

Caption: Friedländer-type synthesis of a pyrazolo[3,4-b]pyridine.

Protocol 2: Synthesis of 4,6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine

Principle: This protocol demonstrates the Friedländer annulation, a classic method for constructing pyridine rings. It involves the condensation between a 5-aminopyrazole (acting as the N-C nucleophile) and a 1,3-dicarbonyl compound (the C-C-C electrophile). [10]The reaction proceeds via an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration, driven by heat and an acid catalyst.

ReagentM.W.Molar Eq.
5-Amino-3-methyl-1-phenylpyrazole173.221.0
Ethyl Acetoacetate130.141.1
Glacial Acetic Acid60.05Solvent/Catalyst

Materials & Equipment:

  • 5-Amino-3-methyl-1-phenylpyrazole (can be synthesized from the corresponding ester)

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Standard reflux setup (round-bottom flask, condenser, heating mantle)

  • Standard work-up and purification equipment

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 5-amino-3-methyl-1-phenylpyrazole (e.g., 1.73 g, 10 mmol) in glacial acetic acid (20 mL).

  • Reagent Addition: Add ethyl acetoacetate (1.43 g, 11 mmol, 1.1 eq) to the solution.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) with stirring for 6-8 hours.

    • Authoritative Insight: Glacial acetic acid is an excellent choice here. It is acidic enough to catalyze the condensation and cyclization steps, and its boiling point is suitable for driving the reaction to completion without being excessively high, which could cause decomposition.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the aminopyrazole spot.

  • Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice. Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~7-8.

  • Isolation: The product will typically precipitate as a solid. Collect the solid by vacuum filtration, wash it with cold water, and air dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterization: Analyze the final product by NMR, MS, and IR to confirm its structure. The NMR spectrum should show signals corresponding to both the pyrazole and the newly formed pyridine ring substituents.

Conclusion

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is more than a simple heterocyclic molecule; it is a strategic precursor that grants access to highly decorated and biologically relevant fused ring systems. The protocols detailed herein for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines are robust, scalable, and founded on well-established chemical principles. By understanding the reactivity of the ester and N-H functionalities, researchers can leverage this versatile building block to construct diverse molecular libraries, accelerating the discovery of new therapeutics and functional materials.

References

  • Faria, J. V., et al. (2017). Pyrazole-based compounds as tools in medicinal chemistry and chemical biology. PMC. Available at: [Link]

  • Talaviya, R. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Hao, L., et al. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. PubChem. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Abdel-Aziz, M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC. Available at: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. Available at: [Link]

Sources

Method

Application Note: Protocol for the Isolation and Crystallization of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Abstract & Introduction Welcome to this technical application note. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic principles required to successfully isol...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Welcome to this technical application note. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic principles required to successfully isolate and crystallize ethyl 3-phenyl-1H-pyrazole-5-carboxylate (also known by its tautomeric name, ethyl 5-phenyl-1H-pyrazole-3-carboxylate)[1]. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory drugs, and novel biomolecular conjugates, as detailed in literature from [2].

The synthesis of this compound typically involves the cyclocondensation of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine hydrate in a solvent such as ethanol or glacial acetic acid, according to [1],[3]. While the reaction is robust, the crude mixture often contains unreacted hydrazine, acidic byproducts, and regioisomeric impurities. This protocol establishes a self-validating, two-phase workflow: an initial antisolvent precipitation (isolation) followed by a thermodynamically controlled recrystallization to achieve high-purity crystalline needles[1].

Physicochemical Profile

Understanding the quantitative properties of the target molecule is essential for manipulating its solubility during isolation.

PropertyValue
Chemical Name Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
CAS Registry Number 5932-30-9 / 13599-12-7[4],[5]
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Melting Point 137–141.5 °C[4],[6]
Solubility Profile Soluble in hot ethanol, ethyl acetate; Insoluble in water[1],[3]
Workflow Visualization

Workflow A Crude Reaction Mixture (Pyrazole in EtOH/AcOH) B Antisolvent Quench (Ice-Cold Water) A->B C Vacuum Filtration & Cold Wash B->C D Crude Amorphous Solid C->D E Thermal Dissolution (Boiling Ethanol) D->E F Controlled Cooling (RT → 4°C) E->F G Homogeneous Nucleation F->G H Pure Crystalline Product G->H

Logical workflow for the isolation and thermodynamic crystallization of the pyrazole derivative.

Protocol 1: Primary Isolation (Antisolvent Precipitation)

Context & Causality: The crude reaction mixture is a complex solution. By utilizing water as an antisolvent, we exploit the lipophilic nature of the phenyl and ethyl ester groups on the pyrazole ring. The sudden shift in solvent polarity forces the pyrazole to rapidly supersaturate and precipitate[1]. Maintaining a cold temperature (0–4 °C) is critical to prevent the product from "oiling out" (forming a biphasic liquid system) and to maximize the thermodynamic driving force for solid formation.

Step-by-Step Methodology:

  • Reaction Quenching: Upon completion of the reflux cycle (typically 2-4 hours), remove the reaction flask from the heat source and allow it to cool ambiently to room temperature (approx. 20–25 °C)[1].

  • Antisolvent Addition: Slowly pour the room-temperature reaction mixture into a vigorously stirred beaker containing ice-cold distilled water (typically 5–10 volumes relative to the reaction solvent)[1].

    • Mechanistic Insight: Vigorous stirring prevents local supersaturation zones, ensuring the formation of fine, filterable amorphous particles rather than large, impure clumps.

  • Equilibration: Allow the suspension to stir in an ice bath for 30 minutes. This allows the precipitation kinetics to reach equilibrium.

  • Vacuum Filtration: Collect the precipitated crude solid using a Büchner funnel under continuous vacuum[1].

  • Washing: Wash the filter cake with two portions of ice-cold water (10 mL each).

    • Mechanistic Insight: Cold water selectively washes away residual hydrazine hydrate, acetic acid, and water-soluble short-chain impurities without dissolving the target pyrazole[1].

  • Pre-Drying: Leave the vacuum running for 15–20 minutes to pull air through the cake, removing bulk water. The crude product will appear as a pale yellow to white amorphous solid.

Protocol 2: Thermodynamic Crystallization (Purification)

Context & Causality: Recrystallization is a purification technique governed by temperature-dependent solubility. Absolute ethanol is the ideal solvent for this pyrazole, as validated by [1],[3]. At reflux, the thermal energy disrupts the intermolecular hydrogen bonding between the pyrazole N-H and the ester carbonyl, allowing complete solvation. Slow, controlled cooling reduces the solvent's capacity, initiating homogeneous nucleation. A slow cooling rate ensures that molecules assemble into a highly ordered crystal lattice, thermodynamically excluding impurities from the matrix.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimum volume of absolute ethanol required to just cover the solid[1].

  • Thermal Solvation: Heat the suspension to a gentle reflux (approx. 78 °C) using a hot plate and water bath. Add additional hot ethanol dropwise, with swirling, until the solid is completely dissolved.

    • Mechanistic Insight: Using the absolute minimum amount of boiling solvent ensures maximum supersaturation upon cooling, optimizing the final yield.

  • Hot Filtration (Optional but Recommended): If insoluble particulates or dust are visible, rapidly filter the hot solution through a pre-warmed fluted filter paper to prevent premature crystallization.

  • Controlled Cooling (Critical Step): Remove the flask from the heat source. Cover the mouth of the flask with aluminum foil (to prevent solvent evaporation) and allow it to cool undisturbed to room temperature over 1–2 hours.

    • Mechanistic Insight: Do not disturb or agitate the flask. Mechanical shock can induce rapid, irregular nucleation, trapping impurities within the crystal defects.

  • Secondary Maturation: Once at room temperature and primary crystals have formed, transfer the flask to an ice bath (0–4 °C) for an additional 1 hour to maximize crystal yield[3].

  • Harvesting: Filter the purified crystals via vacuum filtration. Wash the crystals with a minimal amount of ice-cold ethanol (or an ice-cold ethanol/hexane mixture)[7].

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride or silica gel for 24 hours to remove residual solvent.

Self-Validation & Quality Control

To ensure the protocol has generated a self-validating system, perform the following analytical checks:

  • Visual Inspection: The successful product should present as highly refractive, white crystalline needles. A yellow tint indicates residual oxidized impurities.

  • Melting Point Determination: A sharp melting point between confirms high purity and proper lattice formation[4],[6]. A depressed or broad melting range (>2 °C) indicates trapped solvent or impurities, necessitating a second recrystallization.

  • Chromatographic Purity: Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 6:1 n-hexane/ethyl acetate) should reveal a single, well-defined spot under UV light (254 nm)[8].

References
  • Title: Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes Source: ResearchGate URL: [Link]

  • Title: New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

Application

Application Notes and Protocols for the Utilization of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate in Multi-Component Reactions

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique electronic and steric profile that allows for diverse interactions with biological targets.[2] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3] The market availability of over 50 pyrazole-containing drugs, with a significant number approved by the US FDA in the last decade, underscores the therapeutic importance of this heterocyclic motif.[4]

Multi-component reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis and drug discovery, offering an efficient, atom-economical, and environmentally benign approach to complex molecular architectures.[5] By combining three or more reactants in a single synthetic operation, MCRs streamline synthetic pathways, reduce waste, and facilitate the rapid generation of molecular diversity.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key pyrazole building block, ethyl 3-phenyl-1H-pyrazole-5-carboxylate, in the context of multi-component reactions for the generation of novel heterocyclic entities with therapeutic potential.

Synthesis of the Core Reagent: Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

A reliable and scalable synthesis of the title compound is paramount for its successful application in multi-component reactions. The following two-step protocol, adapted from established methodologies for the synthesis of related pyrazole carboxylates, provides a robust route to ethyl 3-phenyl-1H-pyrazole-5-carboxylate.[6][7] The synthetic pathway commences with a Claisen condensation to form the key 1,3-dicarbonyl intermediate, followed by a cyclocondensation with hydrazine.

Protocol 1: Synthesis of Ethyl 2,4-Dioxo-4-phenylbutanoate (Intermediate)

This protocol outlines the Claisen condensation of acetophenone with diethyl oxalate to yield the requisite β-dicarbonyl intermediate.

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium metal

  • Absolute ethanol

  • Dichloromethane

  • Dilute Sulfuric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add freshly cut sodium metal (0.46 g, 20 mmol) to absolute ethanol (7 mL) under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to -5 °C in an ice-salt bath.

  • Addition of Reactants: To the cold sodium ethoxide solution, add diethyl oxalate (2.92 g, 20 mmol) portion-wise, followed by the dropwise addition of acetophenone (2.40 g, 20 mmol).

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is poured into a mixture of ice and dilute sulfuric acid.

  • Extraction: The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate.

Protocol 2: Synthesis of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate

This protocol describes the cyclocondensation of the intermediate with hydrazine hydrate to form the final pyrazole product.[8]

Materials:

  • Ethyl 2,4-dioxo-4-phenylbutanoate (from Protocol 1)

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (2.20 g, 10 mmol) in glacial acetic acid (20 mL).

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (0.50 g, 10 mmol) dropwise with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to afford ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a crystalline solid.

G cluster_0 Synthesis of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate Acetophenone Acetophenone Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate Acetophenone->Intermediate Claisen Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate NaOEt Sodium Ethoxide in Ethanol FinalProduct Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate Intermediate->FinalProduct Cyclocondensation Hydrazine Hydrazine Hydrate in Acetic Acid G cluster_1 Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Aminopyrazole 5-Aminopyrazole Derivative Michael Michael Addition Aminopyrazole->Michael Aldehyde Aromatic Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Catalyst Piperidine (catalyst) Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Pyrazolo[3,4-b]pyridine Cyclization->Product

Sources

Method

Application Note: Green Chemistry Catalytic Methods for Synthesizing Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Executive Summary Pyrazoles are privileged pharmacophores in drug development, frequently acting as core scaffolds for kinase inhibitors, anti-inflammatory agents, and analgesics. Historically, the synthesis of ethyl 3-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are privileged pharmacophores in drug development, frequently acting as core scaffolds for kinase inhibitors, anti-inflammatory agents, and analgesics. Historically, the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate has relied on the Knorr pyrazole synthesis, condensing ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine under harsh acidic conditions (e.g., sulfuric or acetic acid) in organic solvents[1]. This traditional approach suffers from poor atom economy, generates stoichiometric corrosive waste, and utilizes toxic volatile organic compounds (VOCs).

As a Senior Application Scientist, I advocate for the transition to green catalytic methodologies. This guide details two field-proven, environmentally benign protocols: a solvent-free zinc-catalyzed [3+2] cycloaddition [2] and an ultrasound-assisted aqueous condensation [3][4]. Both methods eliminate hazardous solvents, utilize recyclable or zero-waste catalytic drivers, and feature built-in self-validation steps to ensure high-fidelity synthesis.

Mechanistic Insights & Causality

To successfully scale and troubleshoot these reactions, one must understand the causality behind the experimental parameters.

Solvent-Free Zinc-Catalyzed [3+2] Cycloaddition

The direct cycloaddition of terminal alkynes with diazo compounds typically requires hazardous, expensive transition metals (Ru, Rh)[5]. However, utilizing Zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) provides a highly efficient, green alternative[2].

  • Causality of the Catalyst: Zn(OTf)₂ is a water-tolerant, environmentally benign Lewis acid. It coordinates with phenylacetylene, lowering its pKa.

  • Causality of the Base: Triethylamine (Et₃N) is added to deprotonate the Zn-coordinated alkyne, forming a highly reactive zinc-acetylide intermediate.

  • Regioselectivity: The cycloaddition between the bulky zinc-acetylide and ethyl diazoacetate is sterically directed, exclusively yielding the 3,5-disubstituted pyrazole (ethyl 3-phenyl-1H-pyrazole-5-carboxylate) after protonation and tautomerization[6].

Mechanism A Phenylacetylene (Terminal Alkyne) B Zn(OTf)2 + Et3N (Catalyst + Base) A->B C Zinc-Acetylide Intermediate B->C E [3+2] Dipolar Cycloaddition C->E D Ethyl Diazoacetate (1,3-Dipole) D->E F Ethyl 3-phenyl-1H- pyrazole-5-carboxylate E->F

Fig 1: Mechanistic pathway of the Zn-catalyzed [3+2] cycloaddition.

Ultrasound-Assisted Aqueous Condensation

Water is the ultimate green solvent, but the poor aqueous solubility of organic precursors often stalls reactions[7].

  • Causality of Ultrasound: Applying ultrasonic irradiation (40 kHz) induces acoustic cavitation—the rapid formation and collapse of microscopic bubbles. This generates localized extremes of temperature and pressure, shattering the biphasic boundary and driving the condensation of ethyl 2,4-dioxo-4-phenylbutanoate and hydrazine hydrate rapidly without the need for toxic co-solvents[4].

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. Built-in in-process controls (IPCs) and visual cues allow the chemist to verify reaction integrity in real-time.

Protocol A: Solvent-Free Zn(OTf)₂-Catalyzed Cycloaddition[2]

Safety Note: Ethyl diazoacetate is a diazo compound. While more stable than diazomethane, it must be handled with care behind a blast shield, avoiding exposure to strong acids which can cause rapid, dangerous N₂ evolution.

  • Reagent Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous Zn(OTf)₂ (73 mg, 20 mol%), phenylacetylene (102 mg, 1.0 mmol), and ethyl diazoacetate (137 mg, 1.2 mmol).

    • Expert Insight: Flame-drying prevents ambient moisture from prematurely quenching the zinc catalyst before the acetylide can form.

  • Catalytic Activation: Slowly add Et₃N (165 mg, 1.5 mmol) dropwise.

    • Self-Validation Cue: A mild exotherm and a slight color change to pale yellow indicate the successful formation of the active zinc-acetylide complex.

  • Solvent-Free Reaction: Stir the neat mixture at room temperature for 8 hours.

    • Self-Validation Cue (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active phenylacetylene spot ( Rf​≈0.8 ) and the appearance of a new, highly UV-active product spot ( Rf​≈0.4 ) validates completion.

  • Green Workup: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl to dissociate the zinc complex. Extract the product with ethyl acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via short-path silica gel chromatography to yield the pure product as a crystalline solid.

Workflow S1 1. Reagent Prep Mix Alkyne & Diazo S2 2. Catalysis Add Zn(OTf)2 & Et3N S1->S2 S3 3. Reaction Stir 8h, Solvent-Free S2->S3 S4 4. Validation TLC (Hex:EtOAc 4:1) S3->S4 S5 5. Workup NH4Cl Quench & Extract S4->S5 S6 6. Pure Product >85% Yield S5->S6

Fig 2: Step-by-step workflow for the solvent-free green synthesis protocol.

Protocol B: Ultrasound-Assisted Aqueous Condensation[3][4]
  • Aqueous Suspension: In a 25 mL glass vial, suspend ethyl 2,4-dioxo-4-phenylbutanoate (1.0 mmol) in 5 mL of deionized water. Add hydrazine hydrate (1.1 mmol) dropwise.

  • Acoustic Cavitation: Place the vial in an ultrasonic bath (40 kHz) at ambient temperature for 30–45 minutes.

    • Self-Validation Cue: The initial heterogeneous oily suspension will gradually turn milky, eventually yielding a dense white precipitate. The physical precipitation of the solid drives the reaction equilibrium forward (Le Chatelier's principle).

  • Isolation: Filter the white precipitate under vacuum, wash with ice-cold deionized water (2 × 5 mL) to remove unreacted hydrazine, and recrystallize from a minimal amount of green solvent (ethanol) to yield analytically pure ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Quantitative Method Comparison

To justify the transition to green methodologies, the quantitative data comparing the traditional Knorr synthesis against the two green protocols is summarized below.

ParameterTraditional Condensation[1]Solvent-Free Zn-Catalysis[2]Ultrasound Aqueous Condensation[4]
Primary Reagents Dicarbonyl + HydrazineAlkyne + DiazoacetateDicarbonyl + Hydrazine
Catalyst H₂SO₄ (Toxic/Corrosive)Zn(OTf)₂ (Green/Recyclable)None (Acoustic Cavitation)
Solvent Ethanol / Acetic AcidNone (Solvent-Free)Deionized Water
Reaction Conditions Reflux / 12–24 hoursRoom Temp / 8 hoursUltrasound (RT) / 30–45 min
Average Yield 65% – 75%85% – 92%88% – 95%
E-Factor (Waste/Product) High (>15)Low (<2)Low (<5)
Purification Complex neutralizationSimple aqueous washDirect filtration

References

  • Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives , ResearchGate, 1

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods , Thieme Connect, 3

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications , IntechOpen, 6

  • Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance , Atlantis Press, 4

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives , MDPI, 5

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods , ResearchGate, 7

  • Organometallic Complexes of Zinc (Update 2014) , Thieme Connect, 2

Sources

Application

Application Note: Synthesis Pathway Mapping of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate Derivatives

Executive Summary Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a highly versatile heterocyclic scaffold foundational to the development of COX-2/5-LOX inhibitors, anti-inflammatory agents, and novel anticancer therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a highly versatile heterocyclic scaffold foundational to the development of COX-2/5-LOX inhibitors, anti-inflammatory agents, and novel anticancer therapeutics[1][2]. As a Senior Application Scientist, I have structured this protocol to map the definitive synthetic pathways for assembling and derivatizing this pyrazole core. This guide emphasizes the physicochemical causality behind reagent selection, in-process quality control (IPQC) for self-validation, and strategies to overcome the inherent regioselectivity challenges caused by annular N,N-prototropy during derivatization[3].

Mechanistic Grounding: The Pyrazole Core Assembly

The construction of the ethyl 3-phenyl-1H-pyrazole-5-carboxylate core relies on a robust, two-step sequence: a base-catalyzed Claisen condensation followed by a dehydrative cyclocondensation[4].

  • Step 1: Claisen Condensation: Acetophenone is reacted with diethyl oxalate. The choice of sodium ethoxide (NaOEt) in absolute ethanol is critical; matching the alkoxide base to the ester's leaving group prevents transesterification side reactions[4]. The reaction is maintained at room temperature to favor the thermodynamic enolate of acetophenone, driving the nucleophilic acyl substitution to form the intermediate ethyl 2,4-dioxo-4-phenylbutanoate[2].

  • Step 2: Dehydrative Cyclocondensation: The diketo ester is treated with hydrazine dihydrochloride ( N2​H4​⋅2HCl ) in refluxing ethanol[2]. The use of the hydrochloride salt rather than free hydrazine acts as a mild acid catalyst, facilitating the initial nucleophilic attack on the highly electrophilic carbonyls. Subsequent dehydrative cyclization yields the thermodynamically stable aromatic pyrazole ring[5].

  • Step 3: Regioselective N-Alkylation (Derivatization): Unsubstituted NH-pyrazoles exhibit annular N,N-prototropy, making targeted N-alkylation notoriously difficult[3]. To synthesize specific derivatives (e.g., N-oxiranylmethyl analogs), the use of Sodium Hydride (NaH) in Dimethylformamide (DMF) is employed. The strong base completely deprotonates the pyrazole to form a naked pyrazolide anion, while the polar aprotic DMF stabilizes the transition state. The bulky phenyl group at C3 sterically shields N2, directing the electrophile almost exclusively to the N1 position[3].

Synthesis Pathway & Logical Workflows

SynthesisPathway Acetophenone Acetophenone + Diethyl Oxalate Base Base Catalysis (NaOEt / EtOH) Acetophenone->Base Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate) Base->Intermediate Claisen Condensation Hydrazine Cyclocondensation (Hydrazine Dihydrochloride) Intermediate->Hydrazine Product Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Core Scaffold) Hydrazine->Product Dehydrative Cyclization Derivatives N-Alkylated Derivatives (e.g., N-oxiranylmethyl) Product->Derivatives Regioselective N-Alkylation (NaH, DMF)

Fig 1: Mechanistic pathway for the synthesis and derivatization of the pyrazole core.

ExpWorkflow S1 Step 1: Condensation • NaOEt, EtOH, 25°C • 4h Reaction Time S2 Step 2: Cyclization • Hydrazine·2HCl • Reflux, 4h S1->S2 S3 Step 3: Workup • Neutralize to pH 7 • EtOAc Extraction S2->S3 S4 Step 4: Alkylation • NaH, DMF, 40°C • 1-5h Reaction Time S3->S4

Fig 2: Sequential experimental workflow with in-process control parameters.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate)

This protocol establishes the β-dicarbonyl framework required for pyrazole ring closure.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, prepare a solution of sodium ethoxide by carefully dissolving freshly cut sodium metal in absolute ethanol[4].

  • Condensation: Add acetophenone (1.0 eq) and diethyl oxalate (1.2 eq) to the basic solution.

  • Reaction Monitoring: Stir the mixture at room temperature ( 25∘C ) for 4 hours[2].

    • Self-Validation Check: The reaction mixture will transition into a thick yellow suspension, indicating the successful precipitation of the sodium salt of the diketo ester.

  • Workup: Evaporate the ethanol under reduced pressure. Acidify the residue with 1.5 N HCl to liberate the free diketo ester, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate[4].

Protocol B: Cyclocondensation to Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

This step executes the dehydrative cyclization to form the aromatic heterocycle.

  • Reaction Setup: Dissolve the ethyl 2,4-dioxo-4-phenylbutanoate (72.7 mmol) in absolute ethanol. Add hydrazine dihydrochloride ( N2​H4​⋅2HCl ) (109.0 mmol, 1.5 eq)[2].

  • Cyclization: Heat the reaction mixture to reflux for 4 hours[2].

    • Self-Validation Check: Monitor via TLC (Ethyl Acetate/Hexane). The disappearance of the UV-active diketo ester spot and the appearance of a highly polar, lower Rf​ spot confirms pyrazole formation.

  • Isolation: Evaporate the ethanol under high vacuum. Dilute the residue with 150-200 mL of water and adjust the aqueous phase strictly to pH 7[2].

    • Causality Note: Neutralization is critical. If the solution is too basic, the ester will hydrolyze to 3-phenyl-1H-pyrazole-5-carboxylic acid; if too acidic, the pyrazole nitrogen will protonate, ruining extraction efficiency.

  • Purification: Extract with ethyl acetate ( 4×50 mL), combine organic layers, dry, and evaporate to yield the pure pyrazole core (approx. 84% yield)[2].

Protocol C: Regioselective N-Alkylation (Derivatization)

This protocol maps the synthesis of N1-substituted derivatives, specifically ethyl 1-(oxiran-2-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylate.

  • Deprotonation: Dissolve the pyrazole core (1.0 eq) in dry DMF (0.4 M concentration). Add NaH (1.5 eq; 60% dispersion in mineral oil) carefully at 0∘C [3].

    • Self-Validation Check: Immediate evolution of H2​ gas visibly confirms the formation of the highly reactive pyrazolide anion.

  • Electrophilic Addition: Add 2-(chloromethyl)oxirane (1.5 eq) dropwise. Warm the mixture and stir at 40∘C for 1–5 hours[3].

  • Workup & Chromatography: Concentrate the mixture to 1/3 volume to remove excess DMF. Dilute with ethyl acetate and wash extensively with brine to remove residual DMF. Purify via silica gel column chromatography (n-hexane/ethyl acetate gradient) to isolate the regiospecific N1-alkylated derivative[3].

Quantitative Data & Yield Analysis

The following table summarizes the optimized stoichiometric ratios, thermodynamic parameters, and expected yields across the synthesis mapping, allowing researchers to benchmark their synthetic efficiency against established literature[2][3].

Reaction PhaseStarting MaterialReagents & CatalystTemp (°C)Time (h)Target ProductExpected Yield (%)
Claisen Condensation Acetophenone (1.0 eq)Diethyl oxalate (1.2 eq), NaOEt254Ethyl 2,4-dioxo-4-phenylbutanoate85 – 90
Cyclocondensation Diketo ester (1.0 eq) N2​H4​⋅2HCl (1.5 eq), EtOHReflux (78)4Ethyl 3-phenyl-1H-pyrazole-5-carboxylate84
Regioselective N-Alkylation Pyrazole core (1.0 eq)2-(chloromethyl)oxirane (1.5 eq), NaH401 – 5Ethyl 1-(oxiran-2-ylmethyl)-3-phenyl-1H-pyrazole-5-carboxylate53 – 61

References

  • Title: Novel Pyrazolyl Benzoxazole Conjugates: Design, Synthesis, Molecular Docking Studies and in vitro Anticancer Activities | Source: SciSpace | URL: [Link]

  • Title: Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones | Source: PMC / NIH | URL: [Link]

  • Title: Direct Access for the Regio- and Stereoselective Synthesis of N-Alkenylpyrazoles and Chromenopyrazoles | Source: ACS Publications | URL: [Link]

  • Title: New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) | Source: Semantic Scholar | URL: [Link]

Sources

Method

Application Notes and Protocols for In Vitro Assays Utilizing Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activity of ethyl 3-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro assays to characterize the biological activity of ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogs. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4] This guide focuses on establishing robust and reproducible in vitro systems to explore the potential of novel pyrazole derivatives.

The protocols herein are designed to be self-validating, with explanations of the scientific principles behind each step. This document provides detailed methodologies for assessing cytotoxicity, anti-inflammatory potential, and specific enzyme inhibition, reflecting the known biological activities of the pyrazole class of compounds.[5][6]

Part 1: Cytotoxicity Assessment in Cancer Cell Lines via MTT Assay

A fundamental first step in the characterization of any potential therapeutic compound is the assessment of its cytotoxic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[1][2][3] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow cell adherence A->B C Prepare serial dilutions of ethyl 3-phenyl-1H-pyrazole-5-carboxylate B->C D Treat cells with various concentrations of the compound C->D E Include vehicle control and positive control (e.g., doxorubicin) F Incubate for 24-72 hours E->F G Add MTT solution to each well and incubate for 2-4 hours F->G H Add solubilization solution (e.g., DMSO) to dissolve formazan crystals G->H I Measure absorbance at 570 nm using a microplate reader H->I J Calculate percentage of cell viability I->J K Plot dose-response curve and determine IC50 value J->K

Caption: Workflow for determining the cytotoxicity of ethyl 3-phenyl-1H-pyrazole-5-carboxylate using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., HCT116, HT29, SW480) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of ethyl 3-phenyl-1H-pyrazole-5-carboxylate in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation and Assay:

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[2]

    • Carefully remove the medium and add 100 µL of DMSO or MTT solubilization solution to each well to dissolve the formazan crystals.[1]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

ParameterRecommended Value
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentration Range0.1 - 100 µM
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL
Absorbance Wavelength570 nm

Part 2: Evaluation of Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][5] This section outlines two complementary in vitro assays to assess the anti-inflammatory potential of ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Cell-Free COX-2 Enzyme Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of purified COX-2 enzyme. The assay typically monitors the peroxidase activity of COX-2, which can be measured colorimetrically.[5]

Experimental Workflow: COX-2 Inhibition Assay

COX2_Workflow cluster_prep Reagent Preparation cluster_incubation Enzyme Incubation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis A Prepare assay buffer, COX-2 enzyme, and cofactor solution B Prepare serial dilutions of ethyl 3-phenyl-1H-pyrazole-5-carboxylate and a known inhibitor (e.g., celecoxib) A->B C Add enzyme, buffer, and test compound/control to a 96-well plate B->C D Pre-incubate to allow for inhibitor binding C->D E Initiate the reaction by adding arachidonic acid (substrate) D->E F Monitor the colorimetric change (e.g., oxidation of TMPD) at 590 nm E->F G Calculate the rate of reaction for each well F->G H Determine the percentage of COX-2 inhibition G->H I Plot dose-response curve and calculate IC50 value H->I

Caption: Workflow for the in vitro COX-2 enzyme inhibition assay.

Detailed Protocol: COX-2 Inhibition Assay (Colorimetric)
  • Reagent Preparation:

    • Use a commercial COX-2 inhibitor screening assay kit or prepare reagents individually.

    • Reconstitute purified ovine or human COX-2 enzyme in the provided assay buffer.

    • Prepare the cofactor solution containing hematin and a suitable peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[5]

    • Prepare a stock solution of arachidonic acid (the substrate) in ethanol.

    • Prepare serial dilutions of ethyl 3-phenyl-1H-pyrazole-5-carboxylate and a positive control inhibitor (e.g., celecoxib) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • 10 µL of test compound or control

      • 10 µL of heme

      • 150 µL of COX-2 enzyme

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

    • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = ((V_control - V_inhibitor) / V_control) * 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Cell-Based Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory activity of a compound in a cellular context. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO). The inhibitory effect of the test compound on NO production is then quantified.[7]

Detailed Protocol: NO Inhibition in LPS-Stimulated Macrophages
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various non-toxic concentrations of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Nitrite Measurement (Griess Reaction):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control.

Part 3: Specific Enzyme Inhibition Assay - Lactate Dehydrogenase (LDH)

Given that some pyrazole derivatives have been shown to inhibit lactate dehydrogenase (LDH), an enzyme involved in anaerobic glycolysis, this assay can be used to explore this potential mechanism of action.

Experimental Workflow: LDH Inhibition Assay

LDH_Workflow cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis A Prepare assay buffer, LDH enzyme, and substrate (lactate) B Prepare serial dilutions of ethyl 3-phenyl-1H-pyrazole-5-carboxylate C Add buffer, enzyme, and test compound to a 96-well plate B->C D Initiate the reaction by adding NAD+ and lactate C->D E Incubate and monitor the reduction of a tetrazolium salt (MTT) to formazan at 565 nm D->E F Calculate the rate of formazan formation E->F G Determine the percentage of LDH inhibition F->G H Calculate the IC50 value G->H

Caption: Workflow for the in vitro lactate dehydrogenase (LDH) enzyme inhibition assay.

Detailed Protocol: LDH Inhibition Assay
  • Reagent Preparation:

    • Use a commercial LDH assay kit or prepare reagents individually.

    • Prepare a working solution of purified LDH enzyme.

    • Prepare the substrate solution containing lithium lactate.

    • Prepare a working reagent by mixing a tetrazolium salt (MTT), NAD+, and diaphorase in a substrate buffer.[6]

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of various concentrations of ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

    • Add 20 µL of LDH enzyme solution to each well.

    • Add 170 µL of the working reagent to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 565 nm.

  • Data Analysis:

    • Calculate the percentage of LDH inhibition for each concentration of the test compound relative to the uninhibited enzyme control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

References

  • Kumar, V., & Rani, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(11), 2135-2154. Retrieved from [Link]

  • Zhao, J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8722. Retrieved from [Link]

  • Jang, M., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(12), 1466-1471. Retrieved from [Link]

  • Asghari, M. H., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(1), 57-64. Retrieved from [Link]

  • Lactate Dehydrogenase Assay Kit. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. (2012). Journal of Visualized Experiments, (63), e3964. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Enzymatic Assay Kit Manual. (n.d.). MaxDiscovery. Retrieved from [Link]

  • Rani, R., & Kumar, V. (2016). Recent update on human lactate dehydrogenase enzyme 5 (hLDH5) inhibitors: a promising approach for cancer chemotherapy. Journal of Medicinal Chemistry, 59(2), 487-496. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving percentage yield in ethyl 3-phenyl-1H-pyrazole-5-carboxylate synthesis

Welcome to the Technical Support Center for the optimization of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate synthesis. This guide is engineered for research scientists and drug development professionals who require high-yie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the optimization of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate synthesis. This guide is engineered for research scientists and drug development professionals who require high-yield, reproducible protocols for generating this critical pyrazole scaffold.

Rather than a standard procedural list, this center is structured around mechanistic causality, diagnostic troubleshooting, and self-validating experimental designs to ensure your synthetic workflows are robust and scalable.

Section 1: Mechanistic Pathway & Diagnostic Flowchart

The synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a classic two-step process: a Claisen condensation to form a β-dicarbonyl intermediate, followed by a cyclocondensation with hydrazine. Understanding the failure points in this pathway is critical for yield optimization.

Workflow A Acetophenone + Diethyl Oxalate B Claisen Condensation (NaOEt / EtOH or NaH / Toluene) A->B C Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate) B->C Optimal Conditions F Incomplete Enolization / Transesterification B->F Moisture / Wrong Base G Ester Hydrolysis (Side Product) B->G Excess Base + H2O D Cyclocondensation (Hydrazine Hydrate, AcOH or EtOH) C->D E Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Target Product) D->E Controlled Temp & Stoichiometry D->G Aqueous Workup + Heat H Hydrazide Formation (Side Product) D->H Excess NH2NH2 / High Temp

Diagnostic workflow for ethyl 3-phenyl-1H-pyrazole-5-carboxylate synthesis and failure points.

Section 2: Step-by-Step Self-Validating Protocols

To achieve optimal yields, the protocol must be treated as a self-validating system where each step provides visual or chromatographic confirmation of success.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Mechanistic Goal: Deprotonate acetophenone to form an enolate, which then attacks diethyl oxalate. Causality Check: We use Sodium Ethoxide (NaOEt) in absolute ethanol to match the ester leaving group. Using Sodium Methoxide (NaOMe) will result in transesterification, yielding a messy mixture of methyl and ethyl esters[1].

  • Preparation of Base: In a flame-dried flask under inert atmosphere (N₂/Ar), dissolve freshly cut sodium metal (1.0 eq) in absolute ethanol at 0 °C to generate NaOEt. Validation: The complete dissolution of sodium and cessation of hydrogen gas evolution confirms the quantitative formation of the alkoxide.

  • Condensation: Add diethyl oxalate (1.05 eq) dropwise, followed by acetophenone (1.0 eq). Stir at room temperature for 12 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc). Validation: The disappearance of the UV-active acetophenone spot and the appearance of a highly polar, lower-Rf spot (the sodium enolate salt) confirms reaction progression.

  • Workup & Isolation: Heat briefly to 80 °C for 30 minutes to drive the equilibrium, then cool to 0 °C. Acidify cautiously with dilute H₂SO₄ to pH 2. Validation: The sudden precipitation of a solid upon acidification confirms the protonation of the enolate to the desired β-dicarbonyl compound. Extract with DCM, dry over Na₂SO₄, and concentrate. Yields typically range from 68% to 89%[2][3].

Step 2: Cyclocondensation to Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Mechanistic Goal: Condense the β-dicarbonyl with hydrazine hydrate to form a hydrazone, followed by intramolecular dehydration to close the pyrazole ring. Causality Check: Glacial acetic acid is utilized as the solvent because it acts as a Brønsted acid catalyst. It protonates the ketone carbonyls, increasing their electrophilicity, while simultaneously suppressing the nucleophilicity of hydrazine toward the ester group, thereby preventing the formation of the unwanted hydrazide side-product[1][4].

  • Reaction Setup: Dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Hydrazine Addition: Add hydrazine hydrate (1.05 eq) dropwise at room temperature to prevent uncontrolled exothermic spikes.

  • Cyclization: Heat the mixture to reflux for 2–4 hours. Validation: TLC will show the consumption of the starting material and the appearance of a single, highly UV-active spot corresponding to the aromatic pyrazole ring.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice/water. Validation: The immediate precipitation of a white/pale-yellow solid indicates successful cyclization and minimizes the need for complex chromatographic purification. Filter, wash with cold water, and recrystallize from ethanol.

Section 3: Troubleshooting Guides & FAQs

Q1: Why is my yield for the Claisen condensation step (Step 1) consistently below 50%? A: The most common culprit is moisture. Water reacts with the alkoxide base to form sodium hydroxide, which rapidly hydrolyzes diethyl oxalate and the resulting product into carboxylic acids. Ensure all glassware is flame-dried and absolute ethanol is used. Alternatively, switching to Sodium Hydride (NaH) in anhydrous toluene at 0–50 °C can force the enolization and improve yields up to 89%[2].

Q2: During the cyclization step, I am observing a significant amount of a highly polar side product. What is it and how do I prevent it? A: You are likely observing the formation of the hydrazide side-product (where hydrazine attacks the ester carbonyl instead of the ketone). To prevent this:

  • Control Stoichiometry: Never use a large excess of hydrazine; stick to 1.0–1.05 equivalents.

  • Solvent Choice: Switch from ethanol to glacial acetic acid. The acidic environment protonates the hydrazine slightly, moderating its reactivity and directing it toward the more reactive ketone carbonyls rather than the ester[1].

Q3: My reaction stalls at the uncyclized hydrazone intermediate. How do I force cyclization? A: Cyclization is a dehydration event that requires an acidic driving force. If you are running the reaction in neutral ethanol, the reaction may stall. You must add a catalytic amount of concentrated HCl or switch the solvent entirely to glacial acetic acid to facilitate the elimination of water and the aromatization of the pyrazole ring[4].

Q4: I am losing a massive amount of product during the final purification. How can I optimize recovery? A: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is highly soluble in many organic solvents but exhibits poor solubility in cold water. Instead of standard aqueous extraction, pour the acetic acid reaction mixture directly into ice water. The product will crash out as a solid. Collect it via vacuum filtration and wash with cold water to remove residual acid and unreacted hydrazine.

Section 4: Quantitative Data & Optimization Matrix

The following table synthesizes quantitative yield data based on varying reaction parameters to help you select the optimal conditions for your specific laboratory setup.

StepSolventBase / CatalystTempTimeExpected YieldPrimary Risk / Failure Point
1. Claisen Absolute EtOHNaOEt (1.0 eq)0 °C to RT12 h68–75%Ester hydrolysis if moisture is present.
1. Claisen Anhydrous TolueneNaH (1.2 eq)0 °C to 50 °C4 h80–89%Safety hazards associated with NaH handling.
2. Cyclization EthanolNone (Neutral)Reflux (78 °C)6 h60–70%Reaction stalling; Hydrazide side-product.
2. Cyclization Glacial AcOHAcidic (Self)Reflux (118 °C)2–4 h80–90%Optimal conditions; highly regioselective.

Section 5: References

  • BenchChem Technical Support Team. Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. BenchChem.

  • Ghaedi, A., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.

  • Yashwantrao Chavan Maharashtra Open University (YCMOU). Anti-inflammatory Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity.

  • Guo, Y., et al. Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy. Journal of Medicinal Chemistry - ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Welcome to the technical support center for ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth, scientifically-grounded answers to common questions, detailed troubleshooting protocols, and advanced strategies to help you achieve your desired experimental outcomes.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of ethyl 3-phenyl-1H-pyrazole-5-carboxylate and the core reasons behind its solubility challenges.

Q1: Why is ethyl 3-phenyl-1H-pyrazole-5-carboxylate so poorly soluble in aqueous media?

A: The low aqueous solubility of ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a direct result of its molecular structure. Several key features contribute to its hydrophobicity:

  • Non-Polar Phenyl Group: The presence of a phenyl ring introduces a significant non-polar, hydrophobic region to the molecule, which repels water[1].

  • Ethyl Ester Group: The ethyl portion of the ester group (-COOCH₂CH₃) is also hydrophobic and further decreases the molecule's affinity for water.

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-π stacking between the pyrazole and phenyl rings in the solid state, can result in high crystal lattice energy.[2] This energy must be overcome by the solvent for dissolution to occur, a process for which water is often not efficient with such molecules.

While the pyrazole ring itself contains two nitrogen atoms capable of acting as hydrogen bond acceptors, these polar features are insufficient to counteract the dominant hydrophobic character of the rest of the molecule[1][3].

Q2: What is the experimentally determined aqueous solubility of this compound?

A: The reported aqueous solubility is very low, classifying it as a poorly soluble compound. Understanding this baseline is critical for developing an appropriate solubilization strategy.

Compound Parameter Value Source
Ethyl 3-phenyl-1H-pyrazole-5-carboxylateAqueous Solubility (pH 7.4)10.7 µg/mLPubChem CID: 138628[4]

This low intrinsic solubility necessitates the use of enhancement techniques for most experimental applications requiring aqueous solutions.

Q3: What are the primary strategies I can use to improve the solubility of this compound?

A: A variety of techniques, ranging from simple to complex, can be employed to enhance aqueous solubility. The choice of method depends on the required concentration, experimental context (e.g., in vitro assay vs. parenteral formulation), and the acceptable excipients. The general approach follows a logical progression from simple physical and chemical modifications to more advanced formulation technologies[5][6].

G cluster_0 Basic Approaches cluster_1 Advanced Approaches Start Low Aqueous Solubility Issue CoSolvent Co-Solvent Addition (e.g., DMSO, Ethanol) Start->CoSolvent Simple & Fast pH_Adjust pH Adjustment (Acidification) Start->pH_Adjust If Compound is Ionizable Surfactant Micellar Solubilization (Surfactants) CoSolvent->Surfactant If precipitation still occurs pH_Adjust->Surfactant If pH shift is insufficient Cyclodextrin Inclusion Complexation (Cyclodextrins) Surfactant->Cyclodextrin For higher stability or lower surfactant load SolidDispersion Solid Dispersions (e.g., with PVP) Cyclodextrin->SolidDispersion For solid dosage forms

Caption: Logical workflow for selecting a solubility enhancement strategy.

Section 2: Basic Troubleshooting & Step-by-Step Protocols

This section provides actionable protocols for common, initial steps in solubilizing your compound.

Q4: I need to prepare a concentrated stock solution. What solvent should I use?

A: For creating a high-concentration stock solution, a water-miscible organic solvent is the most effective choice. Pyrazole derivatives generally show good solubility in polar aprotic solvents[7].

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is an excellent choice due to its strong solubilizing power for a wide range of organic molecules and its miscibility with water[6].

  • Alternative: Ethanol can also be used and is often preferred in biological assays where DMSO might show toxicity at higher concentrations[8].

Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Mass: The molecular weight of ethyl 3-phenyl-1H-pyrazole-5-carboxylate (C₁₂H₁₂N₂O₂) is 216.24 g/mol [4]. To prepare 1 mL of a 10 mM stock, you will need:

    • 10 mmol/L * 1 L/1000 mL * 216.24 g/mol * 1000 mg/g = 2.16 mg

  • Weigh Compound: Accurately weigh approximately 2.16 mg of the compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution. Ensure the solution is completely clear with no visible particulates.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q5: How can I use co-solvents to prepare an aqueous working solution without precipitation?

A: Using a co-solvent is a standard technique to increase the solubility of nonpolar drugs in aqueous solutions.[9] The co-solvent reduces the polarity of the water, making the environment more favorable for the hydrophobic compound[].

The Causality: Water molecules form a highly ordered, hydrogen-bonded network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. A water-miscible co-solvent like ethanol or propylene glycol has both a polar (hydroxyl) and a non-polar (alkyl) region. It integrates into the water network, disrupting its structure and reducing the overall polarity of the solvent system. This "less polar" environment can more easily accommodate the hydrophobic drug molecule, preventing it from aggregating and precipitating[].

Protocol 2.2: Screening for an Optimal Co-Solvent System

  • Prepare Stock: Start with a concentrated stock solution (e.g., 10 mM in DMSO) as described in Protocol 2.1.

  • Set Up Test Vials: Prepare a series of vials containing your final aqueous medium (e.g., phosphate-buffered saline (PBS) pH 7.4).

  • Spike and Observe: Add a small volume of the stock solution to the aqueous medium to achieve your desired final concentration. Crucially, add the stock solution while vortexing the aqueous medium to ensure rapid dispersion and minimize localized high concentrations that can trigger precipitation.

  • Screen Co-solvents: Test different final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v DMSO or ethanol).

  • Evaluate Stability: Observe the solutions immediately and after a set period (e.g., 1-2 hours) at room temperature for any signs of precipitation (cloudiness, visible particles). The lowest concentration of co-solvent that maintains a clear solution is optimal.

Common Co-Solvent Typical Final Conc. Notes
DMSO0.1 - 5%High solubilizing power; potential for cell toxicity >0.5%[6].
Ethanol1 - 10%Good solubilizer; less toxic than DMSO but can be volatile.
Propylene Glycol1 - 20%Common in pharmaceutical formulations; can increase viscosity[8].
Polyethylene Glycol 4005 - 30%Low toxicity; often used in parenteral formulations[8].
Q6: Can I improve solubility by adjusting the pH of my aqueous medium?

A: Yes, this is a highly effective strategy for ionizable compounds. The pyrazole ring contains a weakly basic pyridine-like nitrogen atom[3][11]. In an acidic environment (lower pH), this nitrogen can be protonated to form a pyrazolium cation. This charged species is significantly more polar and thus more soluble in water than the neutral molecule[2].

Caption: The effect of pH on the ionization and solubility of the pyrazole moiety. (Note: Images are placeholders for chemical structures).

Protocol 2.3: Determining a pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers across a range of pH values (e.g., pH 3, 4, 5, 6, 7.4). Citrate and phosphate buffers are common choices.

  • Add Excess Compound: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. Ensure undissolved solid remains.

  • Equilibrate: Seal the vials and agitate them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtered sample with a suitable mobile phase for analysis.

  • Quantify: Determine the concentration of the dissolved compound in each pH sample using a validated analytical method, such as RP-HPLC (see Section 4).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH to visualize the profile.

Section 3: Advanced Solubilization Strategies

If basic methods are insufficient, more advanced formulation approaches are necessary.

Q7: Co-solvents and pH adjustment are not enough. What are my next options?

A: When simpler methods fail, the next step is to use excipients that actively encapsulate the drug molecule, effectively shielding its hydrophobic regions from the aqueous environment. The two most common and effective strategies are micellar solubilization using surfactants and inclusion complexation with cyclodextrins[12][13].

Q8: How do surfactants work, and how can I use them?

A: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. In water, above a certain concentration known as the Critical Micelle Concentration (CMC) , surfactant monomers self-assemble into spherical structures called micelles[14]. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Your poorly soluble compound can then partition into this hydrophobic core, effectively being "dissolved" in the aqueous solution[15].

Caption: Diagram of micellar solubilization.

Protocol 3.1: Screening Surfactants for Solubilization

  • Select Surfactants: Choose a few non-ionic surfactants common in research and pharmaceutical use, such as Polysorbate 80 (Tween® 80) or Cremophor® EL.

  • Prepare Surfactant Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen surfactant (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).

  • Determine Solubility: Perform an equilibrium solubility experiment (as in Protocol 2.3) for your compound in each surfactant solution.

  • Analyze and Plot: Quantify the dissolved compound concentration for each condition. Plot solubility against surfactant concentration. You should observe a significant increase in solubility above the surfactant's CMC.

Q9: What are cyclodextrins and how do they improve solubility?

A: Cyclodextrins are cyclic oligosaccharides with a unique donut-shaped structure. The exterior of the cyclodextrin is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic[16]. A poorly soluble drug molecule with appropriate size and shape can fit into this hydrophobic cavity, forming a "host-guest" inclusion complex[17][18]. This complex has the favorable water-solubilizing properties of the cyclodextrin, dramatically increasing the apparent solubility of the drug[19].

G cluster_0 Inclusion Complex Formation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Plus + Drug Drug Molecule (Hydrophobic) Arrow Complex Soluble Inclusion Complex DrugInComplex Drug

Caption: Formation of a drug-cyclodextrin inclusion complex.

Protocol 3.2: Preparing a Cyclodextrin-Based Formulation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile[12].

  • Prepare CD Solution: Dissolve the HP-β-CD in your aqueous buffer to make a concentrated solution (e.g., 20-40% w/v).

  • Add Compound: Add an excess of your solid compound to the cyclodextrin solution.

  • Complexation: Mix the suspension vigorously (e.g., shaker or sonicator) for 24-72 hours at a controlled temperature to allow for complex formation.

  • Isolate Soluble Fraction: Centrifuge and filter the solution through a 0.22 µm filter to remove undissolved compound. The resulting clear solution contains the drug-cyclodextrin complex.

  • Quantify: Analyze the concentration of the drug in the filtrate to determine the solubility enhancement.

Section 4: Essential Analytical Procedures

Accurate measurement is key to successful troubleshooting.

Q10: How do I accurately measure the concentration of my compound to confirm its solubility?

A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for accurately quantifying small organic molecules like ethyl 3-phenyl-1H-pyrazole-5-carboxylate[7][20]. The method separates compounds based on their hydrophobicity.

Protocol 4.1: Quantification by RP-HPLC

This protocol is a starting point and should be optimized for your specific instrument and compound.

  • Prepare Mobile Phase: A common mobile phase for pyrazole derivatives is a mixture of Acetonitrile (ACN) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape[21][22]. A good starting point is 60:40 (v/v) ACN:Water with 0.1% TFA.

  • Prepare Standards:

    • Create a primary stock solution of your compound in ACN (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Set Up HPLC System:

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar)

    • Mobile Phase: 60:40 ACN:Water + 0.1% TFA

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for the UV absorbance maximum (λ-max) of your compound. Pyrazole derivatives often absorb in the 250-300 nm range. Start at ~275 nm if the λ-max is unknown[20].

    • Column Temperature: 30°C

  • Generate Calibration Curve:

    • Inject the blank (mobile phase) to ensure the system is clean.

    • Inject each of your standard solutions in triplicate.

    • Plot the average peak area against the known concentration for each standard. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.995.

  • Analyze Samples:

    • Inject your prepared and diluted samples from the solubility experiments (Protocols 2.3, 3.1, 3.2).

    • Use the peak area from your sample and the equation from the calibration curve to calculate the concentration of the compound in your sample. Remember to account for any dilution factors.

References

  • Jadhav, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link Not Available]
  • Gullapelly, R. (2023). Solubility enhancement techniques: A comprehensive review. Inovacion Y Investigacion En Ingenierias, 11(1). [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(24), 5943. [Link]

  • Crăciunescu, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 659. [Link]

  • Al-Janabi, H. H. A., & Al-Zayadi, A. F. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. BioMed Research International, 2022, 8272559. [Link]

  • Gómez-Orellana, G. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 3456. [Link]

  • Sharma, D. & Saini, S. (2015). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 5(4). [Link]

  • Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutics, 11(2). [Link]

  • CD Bioparticles. Cyclodextrin Inclusion Compounds. CD Bioparticles. [Link]

  • Miller, D. A. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development & Delivery. [Link]

  • Wikipedia. (2024). Cosolvent. Wikipedia. [Link]

  • Thomas, P. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11), 24-27. [Link]

  • Erez, D. (2023). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. Surfactant Science. [Link]

  • Wimmer, R. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 255. [Link]

  • Ali, S. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Lin, C., et al. (2011). Solubilization mechanism of vesicles by surfactants: Effect of hydrophobicity. The Journal of Chemical Physics, 135(4), 044903. [Link]

  • Shimizu, S., & Matubayasi, N. (2021). Cooperativity in micellar solubilization. Physical Chemistry Chemical Physics, 23(13), 7629-7640. [Link]

  • Taylor & Francis. Solubilization – Knowledge and References. Taylor & Francis. [Link]

  • Gong, H., et al. (2022). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification. Petroleum Science, 19(1), 295-304. [Link]

  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1482-1489. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Kumar, A., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138628, 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. PubChem. [Link]

  • Sivagam, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Patel, A., & Shah, S. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12914809, Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • Igbokwe, N. N., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Chemistry & Biodiversity. [Link]

  • Vaickelionienė, R., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 743-757. [Link]

  • Mograbi, J. C., & Thoret, S. (2023). Pyrazoles and Dihydropyrazoles (Pyrazolines) in Medicinal Chemistry: Structures and Pharmacological Activities. International Journal of Fundamental and Molecular Research, 2(1), 1-15. [Link]

  • Vasile, M. C., et al. (2018). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. International Journal of Molecular Sciences, 19(6), 1735. [Link]

  • Martín, S., et al. (2015). pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer. University of Liverpool Repository. [Link]

  • NIST. (2024). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

Troubleshooting

optimizing temperature and reaction conditions for ethyl 3-phenyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate: Optimization and Troubleshooting Welcome to the Technical Support Center for the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate: Optimization and Troubleshooting

Welcome to the Technical Support Center for the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This guide is crafted for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying principles of the reaction, offering field-tested insights to help you optimize conditions, troubleshoot common issues, and ensure reproducible, high-yield results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Q1: What is the primary synthetic route for ethyl 3-phenyl-1H-pyrazole-5-carboxylate?

A1: The most common and robust method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1] For this specific target molecule, the reaction typically uses an ethyl 2,4-dioxo-4-phenylbutanoate derivative and hydrazine hydrate.[2][3]

Q2: Can you outline the reaction mechanism?

A2: Certainly. The reaction proceeds in three key steps:

  • Condensation: A nitrogen atom from hydrazine performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then attacks the remaining carbonyl carbon intramolecularly, forming the five-membered heterocyclic ring.[1]

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[1]

Q3: Why is glacial acetic acid often used in this reaction?

A3: Glacial acetic acid typically serves as both a solvent and a catalyst.[4] It facilitates the initial condensation and the subsequent dehydration steps by protonating the carbonyl oxygen, making the carbon more electrophilic and promoting the elimination of water.[1]

Q4: Are there alternative synthetic strategies?

A4: Yes, while the 1,3-dicarbonyl route is most direct for this specific molecule, pyrazoles can also be synthesized from other precursors like α,β-unsaturated ketones (chalcones) and hydrazine derivatives.[5][6] Another method involves the 1,3-dipolar cycloaddition of diazo compounds with alkynes, though this is more common for different substitution patterns.[7][8]

Visualizing the Primary Synthesis Pathway

The following diagram illustrates the general mechanism for the Knorr pyrazole synthesis, the foundational reaction for generating the target compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Ethyl 2,4-dioxo-4-phenylbutanoate (1,3-Dicarbonyl) C Hydrazone Intermediate A->C Condensation (-H₂O) B Hydrazine Hydrate B->C D Non-aromatic Cyclic Intermediate C->D Intramolecular Cyclization E Ethyl 3-phenyl-1H-pyrazole-5-carboxylate D->E Dehydration (-H₂O) G Start Low Yield or Multiple Spots on TLC CheckPurity Are starting materials pure and hydrazine fresh? Start->CheckPurity CheckCompletion Is the reaction going to completion? CheckPurity->CheckCompletion Yes Sol_Purify Action: - Use fresh hydrazine - Purify dicarbonyl CheckPurity->Sol_Purify No CheckConditions Are reaction conditions too harsh? CheckCompletion->CheckConditions Yes Sol_Optimize Action: - Increase reaction time/temp - Use excess hydrazine (1.2-2 eq) - Monitor closely with TLC CheckCompletion->Sol_Optimize No Sol_Milder Action: - Lower temperature - Reduce reaction time - Use catalytic acid vs. solvent CheckConditions->Sol_Milder Yes End Improved Yield and Purity CheckConditions->End No Sol_Purify->End Sol_Optimize->End Sol_Milder->End

Sources

Optimization

reducing byproducts and impurities in ethyl 3-phenyl-1H-pyrazole-5-carboxylate preparation

Technical Support Center: Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate Synthesis Welcome to the technical support center for the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate Synthesis

Welcome to the technical support center for the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its preparation. Our focus is to provide practical, field-tested solutions to minimize byproducts and impurities, ensuring high purity and yield of your target compound. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude product analysis (NMR/LC-MS) shows two major isomers. What is the likely impurity, and how can I control its formation?

A1: The most common byproduct is the regioisomer, ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

This issue is fundamental to the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound like ethyl 2,4-dioxo-4-phenylbutanoate (ethyl benzoylpyruvate) and hydrazine.[1][2] The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto one of the two carbonyl carbons. Depending on which carbonyl is attacked first, two different intermediate hydrazones can form, leading to two distinct pyrazole regioisomers upon cyclization and dehydration.[3][4]

Mechanistic Insight:

The reaction pathway is dictated by the relative electrophilicity of the two carbonyl carbons and the stability of the resulting intermediates. The ketone carbonyl (adjacent to the phenyl group) and the ester-derived carbonyl have different electronic environments, leading to competitive attack.

G reactants Ethyl 2,4-dioxo-4-phenylbutanoate + Hydrazine int1 Intermediate A (Attack at C4-ketone) reactants->int1 Pathway 1 int2 Intermediate B (Attack at C2-ester) reactants->int2 Pathway 2 prod1 Desired Product Ethyl 3-phenyl-1H-pyrazole-5-carboxylate int1->prod1 Cyclization & Dahydration prod2 Regioisomeric Impurity Ethyl 5-phenyl-1H-pyrazole-3-carboxylate int2->prod2 Cyclization & Dahydration

Figure 1. Competing pathways leading to regioisomer formation.

Control Strategies:

Regioselectivity is often influenced by reaction conditions. While complete selectivity is challenging, you can favor the desired isomer:

  • pH Control: The reaction is frequently catalyzed by acid. Using a mild acid catalyst, such as glacial acetic acid, can help protonate the ketone carbonyl preferentially, making it more electrophilic and favoring Pathway 1.[3] Strongly acidic or basic conditions can alter the electronic properties of the substrate or lead to hydrolysis.[5]

  • Solvent Choice: The polarity of the solvent can influence the stability of the transition states for each pathway. Ethanol is a common choice, but exploring other solvents like N,N-dimethylformamide (DMF) or acetic acid may alter the isomeric ratio.[5]

  • Temperature: Lowering the reaction temperature may enhance selectivity by favoring the pathway with the lower activation energy. Start reactions at room temperature or slightly elevated temperatures (e.g., 50-60°C) before resorting to reflux.[5]

Q2: My reaction is incomplete, with significant starting material remaining and a major spot on TLC that isn't the product. What is happening?

A2: You are likely observing a stable hydrazone intermediate that is slow to cyclize.

The reaction between a carbonyl compound and hydrazine first forms a hydrazone via the elimination of water. In some cases, this intermediate is relatively stable and its subsequent intramolecular cyclization is the rate-limiting step.[5] This results in a buildup of the intermediate and an overall low yield of the final pyrazole product.

Troubleshooting Steps:

Observed Problem Potential Cause Recommended Solution
Low Conversion Incomplete reaction; stable hydrazone intermediate.Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the heat to reflux to provide the necessary activation energy for cyclization.[3]
Add a Catalyst: Introduce a catalytic amount (e.g., 0.1 eq) of glacial acetic acid. The acid protonates the remaining carbonyl group, making it more susceptible to intramolecular nucleophilic attack by the second hydrazine nitrogen.[6]
Increase Reaction Time: Monitor the reaction by TLC or LC-MS over an extended period (e.g., 4-8 hours) to ensure it has reached completion.
Starting Material Degradation Hydrolysis of the β-ketoester starting material.Ensure Neutral/Acidic Conditions: Avoid basic conditions which can promote hydrolysis or other side reactions. Run the reaction under neutral conditions or with a mild acid catalyst.[5]
Poor Quality Reagents: Degradation of hydrazine hydrate.Use Fresh Reagents: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or purify it before use.[5]
Q3: My isolated product is a dark, oily residue instead of a white or off-white solid. What is the source of the color?

A3: Discoloration is typically caused by the oxidation and decomposition of hydrazine.

Hydrazine and its derivatives can be sensitive to air and light, leading to the formation of colored, often polymeric, impurities.[3] These impurities can contaminate your product, making purification difficult and yielding a dark, oily, or tarry substance.

Preventative Measures & Solutions:

  • Use High-Purity Hydrazine: Ensure you are using fresh, high-quality hydrazine hydrate.

  • Inert Atmosphere: For best results, run the reaction under an inert atmosphere of nitrogen or argon. This is especially critical if the reaction requires prolonged heating, as it prevents air oxidation of the hydrazine.[3]

  • Purification of Crude Product: If discoloration occurs, the impurities must be removed.

    • Activated Carbon (Charcoal): Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and treat it with a small amount of activated carbon. Heat the mixture briefly, then filter through celite to remove the carbon and adsorbed colored impurities.

    • Column Chromatography: This is the most effective method for removing both colored impurities and regioisomers. A detailed protocol is provided in Q4.[4]

Experimental Protocols & Data

Protocol 1: General Procedure for Synthesis & Impurity Control

This protocol is a general guideline and may require optimization.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq) in absolute ethanol (5-10 mL per gram of substrate).

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature.

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) as a catalyst.

  • Reaction: Stir the reaction mixture at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexanes. The reaction is typically complete within 2-4 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add deionized water to the residue, which should cause the crude product to precipitate.

  • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by cold hexanes to remove non-polar impurities.[3]

  • Purification: Air-dry the crude product. For high purity, recrystallization from an ethanol/water mixture or column chromatography on silica gel is required (see Q4).

Protocol 2: Purification by Column Chromatography

This is highly effective for separating the desired product from its regioisomer and other impurities.[7][8]

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Collection: Collect fractions and monitor them by TLC to identify and combine those containing the pure desired product. The two regioisomers will likely have a small but discernible difference in Rf value.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Q4: What analytical methods are best for confirming purity and identifying the regioisomer?

A4: A combination of HPLC, NMR, and Mass Spectrometry is recommended for full characterization.

A multi-technique approach is essential for unambiguous confirmation of structure and purity.[4][9]

Technique Application & Key Insights
HPLC Purity Assessment & Quantification: A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate and quantify the desired product, the regioisomer, and other impurities.[10][11] Use a C18 column with a mobile phase like acetonitrile/water. The area percentage of the main peak provides the purity level.
NMR Spectroscopy Structural Confirmation & Isomer Identification: - ¹H NMR: The chemical shifts of the pyrazole ring proton and the protons on the adjacent phenyl and ethyl groups will differ between the two regioisomers. - ¹³C NMR: The carbon chemical shifts of the pyrazole ring will be distinct for each isomer. - 2D NMR (NOESY/HMBC): These advanced techniques can definitively establish the connectivity and spatial relationships within the molecule, providing irrefutable proof of which isomer is which. For example, an NOE correlation between the CH proton of the pyrazole ring and the ortho-protons of the phenyl group would help identify the 3-phenyl isomer.[4]
Mass Spectrometry (MS) Molecular Weight Confirmation: Techniques like GC-MS or LC-MS will confirm that the impurity has the same molecular weight as the product, strongly suggesting it is an isomer.[9] MS fragmentation patterns may also provide clues to the structure.

Troubleshooting Workflow

G start Initial Synthesis Complete analysis Analyze Crude Product (TLC, LC-MS, NMR) start->analysis decision Is Product Pure? analysis->decision prob1 Problem: Two Major Isomers decision->prob1 No (Isomeric Impurity) prob2 Problem: Low Yield / Incomplete Reaction decision->prob2 No (Low Conversion) prob3 Problem: Product is Dark/Oily decision->prob3 No (Discoloration) end Pure Product Obtained decision->end Yes sol1 Solution: Optimize reaction conditions (pH, temp). Purify via column chromatography. prob1->sol1 sol2 Solution: Increase temperature/time. Add acid catalyst. Use fresh hydrazine. prob2->sol2 sol3 Solution: Use inert atmosphere. Purify with activated carbon. Use fresh hydrazine. prob3->sol3 sol1->end sol2->end sol3->end

Figure 2. Troubleshooting decision workflow for synthesis optimization.

References

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support.

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem Technical Support.

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information.

  • ResearchGate. (2023). The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. ResearchGate.

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized....

  • BenchChem. (2025). Resolving impurities in 3,5-diethyl-1-phenyl-1H-pyrazole product. BenchChem Technical Support.

  • PMC. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information.

  • PMC. (2012). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. National Center for Biotechnology Information.

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

  • PMC. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Center for Biotechnology Information.

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. BenchChem Technical Support.

  • ResearchGate. (2024). Validated RP-HPLC Method for Organic Impurities in Aripiprazole Tablets and Drug Substance.

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. National Center for Biotechnology Information.

Sources

Troubleshooting

overcoming steric hindrance in ethyl 3-phenyl-1H-pyrazole-5-carboxylate substitution reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assist...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and strategic advice for overcoming challenges in substitution reactions involving the ethyl 3-phenyl-1H-pyrazole-5-carboxylate scaffold. The inherent steric and electronic properties of this molecule often present unique hurdles, particularly in achieving desired regioselectivity and reaction efficiency. This document synthesizes field-proven insights and established methodologies to help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding substitution reactions on the ethyl 3-phenyl-1H-pyrazole-5-carboxylate core.

Q1: Why is regioselectivity a major issue in N-alkylation of ethyl 3-phenyl-1H-pyrazole-5-carboxylate?

A: The pyrazole ring possesses two reactive nitrogen atoms (N1 and N2). In an asymmetrical pyrazole like this one, these two nitrogens are in chemically distinct environments. The N1 position is adjacent to the sterically bulky phenyl group at C3, while the N2 position is adjacent to the ethyl carboxylate group at C5. Deprotonation with a base generates a pyrazolate anion, and subsequent reaction with an electrophile can occur at either nitrogen, leading to a mixture of regioisomers.[1][2] The final product ratio is a delicate balance of steric hindrance and electronics. The phenyl group at C3 exerts significant steric bulk, often disfavoring substitution at the adjacent N1 position, especially with large electrophiles.[1][3]

Q2: What are the primary factors that control the N1 vs. N2 product ratio?

A: The regiochemical outcome is primarily dictated by three factors:

  • Steric Hindrance of the Electrophile: Larger, bulkier electrophiles will preferentially react at the less hindered N2 position to avoid steric clash with the C3-phenyl group.[1]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent can influence the position of the counter-ion in the pyrazolate salt, thereby directing the approach of the electrophile. For instance, certain conditions might favor the formation of one tautomer over the other before alkylation.[2]

  • Temperature: Higher temperatures can sometimes overcome the activation energy barrier for reaction at the more hindered site, leading to changes in the product ratio.

The interplay between these factors is critical, and optimization is often required to achieve high regioselectivity.[2][4]

Q3: I need to functionalize the C4 position. What is the best general approach?

A: The C4 position of the pyrazole ring is generally electron-rich and susceptible to electrophilic substitution, such as halogenation (e.g., bromination). Once a halogen is installed at the C4 position, it serves as a versatile handle for introducing a wide array of functionalities through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[2][5] This two-step approach (electrophilic halogenation followed by cross-coupling) is a robust and widely used strategy for elaborating the pyrazole core at this position.

Part 2: Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for specific experimental issues.

Scenario 1: Low Yield in N-Alkylation with a Primary Halide

Q: I am attempting to N-alkylate ethyl 3-phenyl-1H-pyrazole-5-carboxylate with benzyl bromide using K₂CO₃ in acetonitrile, but my yields are consistently low (<30%), and I see a lot of starting material remaining. What should I investigate?

A: This is a common issue that can often be resolved by systematically evaluating your reaction parameters. The combination of a moderately weak base (K₂CO₃) and a polar aprotic solvent is a standard starting point, but may not be optimal.

Troubleshooting Workflow:

A decision tree for troubleshooting low N-alkylation yields.

Detailed Recommendations:

  • Enhance Base Strength: Potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the pyrazole N-H. Consider switching to a stronger base like Cesium Carbonate (Cs₂CO₃), which is known to enhance reaction rates in such alkylations.

  • Increase Temperature/Change Solvent: Acetonitrile has a relatively low boiling point (82 °C). Switching to a higher-boiling solvent like N,N-Dimethylformamide (DMF) will allow you to run the reaction at a higher temperature (e.g., 100-120 °C), which can significantly increase the reaction rate.

  • Microwave Irradiation: For sterically hindered systems, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields by efficiently overcoming activation energy barriers.[6][7][8] A typical starting point would be 120-150 °C for 5-20 minutes in a sealed microwave vial.[6][7]

  • Phase Transfer Catalysis (PTC): This technique is exceptionally effective for N-alkylation of pyrazoles and can often be performed under mild, or even solvent-free, conditions.[9][10][11] Using a catalyst like tetrabutylammonium bromide (TBAB) with a base like solid KOH facilitates the transfer of the pyrazolate anion into an organic phase (or a liquid-like interface) where it can react more readily with the alkyl halide.[9][11]

Scenario 2: Poor Regioselectivity with a Bulky Electrophile

Q: I'm reacting my pyrazole with a bulky secondary alkyl halide and getting an inseparable mixture of N1 and N2 isomers. How can I favor the formation of the less-hindered N2 product?

A: Achieving high regioselectivity with bulky electrophiles requires maximizing the steric influence. The goal is to make the reaction at the N1 position (next to the C3-phenyl group) so energetically unfavorable that the reaction proceeds almost exclusively at N2.

Strategic Adjustments for Regioselectivity:

StrategyPrincipleRecommended ActionSupporting Rationale
Maximize Steric Repulsion Increase the effective steric bulk around the N1 position.Use a non-coordinating, sterically hindered base like DBU or Proton Sponge®.These bases do not coordinate strongly with the pyrazolate anion, allowing the inherent sterics of the substrate to dominate the reaction pathway.
Lower Reaction Temperature Favor the kinetically controlled product.Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature).The transition state for the formation of the more sterically congested N1 isomer will have a higher activation energy. Lower temperatures will favor the path with the lower energy barrier, which is typically the formation of the N2 isomer.
Protecting Group Strategy Use a protecting group to block one nitrogen, functionalize the other, and then remove the group.Protect the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group can be transposed from one nitrogen to the other, allowing for directed functionalization.[12]This multi-step but highly controlled approach offers unambiguous regioselectivity when direct alkylation fails.[12] A tetrahydropyranyl (THP) group can also be used for directed lithiation and alkylation.[13][14]

Regioselectivity Control Diagram:

G cluster_0 Factors Influencing Regioselectivity cluster_1 N1 Pathway (Hindered) cluster_2 N2 Pathway (Favored) Electrophile Electrophile (R-X) N1_Attack Attack at N1 Electrophile->N1_Attack N2_Attack Attack at N2 Electrophile->N2_Attack Pyrazole Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Pyrazole->N1_Attack Pyrazole->N2_Attack N1_Product N1 Isomer N1_Attack->N1_Product StericClash Steric Clash with Phenyl Group N1_Attack->StericClash N2_Product N2 Isomer N2_Attack->N2_Product

Steric factors favor substitution at the N2 position.

Part 3: Advanced Methodologies & Protocols

For particularly challenging transformations, the following advanced methods and detailed protocols are recommended.

Methodology 1: Microwave-Assisted N-Alkylation

This method is ideal for accelerating sluggish reactions and can often improve yields and regioselectivity.[6][7][8][15]

Protocol: Microwave-Assisted Synthesis of Ethyl 1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1.0 mmol, 216 mg).

  • Add Base and Solvent: Add cesium carbonate (Cs₂CO₃, 1.5 mmol, 488 mg) and 4 mL of anhydrous DMF.

  • Add Electrophile: Add benzyl bromide (1.1 mmol, 131 µL).

  • Seal and React: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 15 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 20 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Methodology 2: Palladium-Catalyzed C4-Arylation (Suzuki Coupling)

This protocol outlines the introduction of an aryl group at the C4 position, starting from the C4-bromo derivative. This is a powerful method for creating complex, highly functionalized pyrazoles.[2][5]

Protocol: Suzuki Coupling of Ethyl 4-bromo-1-benzyl-3-phenyl-1H-pyrazole-5-carboxylate

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the C4-bromo pyrazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Add Catalyst and Solvent: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the flask. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the C4-arylated product.

References
  • MDPI. (2025, April 14). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Available from: [Link]

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent.
  • Abdel-Wahab, B. F., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 30.
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]

  • RSC Publishing. (n.d.). Microwave-assisted rapid synthesis of sugar-based pyrazole derivatives with anticancer activity in water. Available from: [Link]

  • Academia.edu. (n.d.). (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Available from: [Link]

  • Taylor & Francis Online. (2006, October 24). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available from: [Link]

  • ACS Publications. (2024, August 26).
  • DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
  • ResearchGate. (2026, February 7). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide.
  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]

  • Kumar, V., et al. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(34), 21066-21088.
  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
  • Frontiers. (2021, May 10).
  • Portilla, J., et al. (n.d.).
  • PMC. (n.d.). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Available from: [Link]

  • PMC. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • RSC Publishing. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
  • PMC. (n.d.).
  • KTU ePubl. (2023, March 10).
  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.
  • ResearchGate. (n.d.). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High‐Yield, One‐Pot Synthesis of 3(5)‐Alkylpyrazoles. | Request PDF.
  • ACS Publications. (2022, July 25).

Sources

Reference Data & Comparative Studies

Validation

ethyl 3-phenyl-1H-pyrazole-5-carboxylate vs methyl 3-phenyl-1H-pyrazole-5-carboxylate reactivity

In the intricate field of medicinal chemistry and organic synthesis, pyrazole derivatives are foundational scaffolds for developing a wide array of biologically active compounds.[1] Among these, 3-phenyl-1H-pyrazole-5-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate field of medicinal chemistry and organic synthesis, pyrazole derivatives are foundational scaffolds for developing a wide array of biologically active compounds.[1] Among these, 3-phenyl-1H-pyrazole-5-carboxylates serve as critical intermediates. The choice of the ester group—specifically, ethyl versus methyl—may seem trivial, yet it can profoundly influence reaction kinetics, yields, and the feasibility of subsequent synthetic steps.

This guide provides an in-depth, objective comparison of the reactivity of ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its methyl counterpart. Moving beyond a simple list of properties, we will dissect the underlying electronic and steric factors that govern their chemical behavior, supported by experimental protocols and comparative data to inform your selection process in a research and development setting.

Core Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the ester's alkyl group: an ethyl (-CH₂CH₃) versus a methyl (-CH₃) group. This seemingly minor variation introduces subtle but significant changes in their physical and electronic properties.

PropertyMethyl 3-phenyl-1H-pyrazole-5-carboxylateEthyl 3-phenyl-1H-pyrazole-5-carboxylate
Molecular Formula C₁₁H₁₀N₂O₂C₁₂H₁₂N₂O₂
Molecular Weight 202.21 g/mol [2]216.24 g/mol
Appearance White to off-white solidTypically a solid
Key Structural Difference Methyl ester (-OCH₃)Ethyl ester (-OCH₂CH₃)
Inductive Effect of Alkyl Group Weaker +I EffectStronger +I Effect[3]
Steric Profile Less sterically hinderedMore sterically hindered[4][5]

The Foundation of Reactivity: Steric vs. Electronic Effects

The divergent reactivity of these two esters can be rationalized by considering two primary factors: steric hindrance and electronic effects.

  • Steric Hindrance : This is arguably the most significant differentiator. The ethyl group is physically larger than the methyl group.[6] This increased bulk can impede the approach of a nucleophile to the electrophilic carbonyl carbon of the ester. In reactions following an SN2-type mechanism, even minor increases in steric bulk can dramatically decrease reaction rates.[7][8]

  • Electronic Effects : The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group, meaning it is more capable of "pushing" electron density towards the rest of the molecule.[3] This could theoretically make the carbonyl carbon of the ethyl ester slightly less electrophilic than that of the methyl ester. However, in most practical scenarios, the steric effect is the dominant factor governing reactivity differences at the ester group.[9]

G cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester M_Steric Less Steric Hindrance M_Reactivity Higher Reactivity (at Ester) M_Steric->M_Reactivity Facilitates Nucleophilic Attack M_Electronic Weaker +I Effect E_Steric Greater Steric Hindrance E_Reactivity Lower Reactivity (at Ester) E_Steric->E_Reactivity Hinders Nucleophilic Attack E_Electronic Stronger +I Effect Title Dominant Factors Influencing Ester Reactivity G Start Select Pyrazole Ester Methyl_Ester Methyl 3-phenyl-1H- pyrazole-5-carboxylate Start->Methyl_Ester Ethyl_Ester Ethyl 3-phenyl-1H- pyrazole-5-carboxylate Start->Ethyl_Ester Reaction Amidation (e.g., R-NH₂) Methyl_Ester->Reaction Ethyl_Ester->Reaction Methyl_Product Faster Reaction Rate Higher Yield (Potentially) Reaction->Methyl_Product Less Steric Hindrance Ethyl_Product Slower Reaction Rate Requires Harsher Conditions Reaction->Ethyl_Product More Steric Hindrance G Start Is the ester group a target for a subsequent reaction (e.g., hydrolysis, amidation)? Yes YES Start->Yes No NO Start->No Choose_Methyl Choose Methyl Ester (Higher Reactivity) Yes->Choose_Methyl Consider_Other Are there other factors like cost, availability, or specific solubility requirements? No->Consider_Other Choose_Ethyl Choose Ethyl Ester (Potentially lower cost/different properties) Consider_Other->Choose_Ethyl YES Choose_Either Either ester is likely suitable. Base choice on practical factors. Consider_Other->Choose_Either NO

Sources

Comparative

HPLC analytical validation method for ethyl 3-phenyl-1H-pyrazole-5-carboxylate purity

Analytical Validation and Column Chemistry Comparison for the HPLC Purity Determination of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Executive Summary Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a critical heterocyclic in...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation and Column Chemistry Comparison for the HPLC Purity Determination of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

Executive Summary

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a critical heterocyclic intermediate extensively utilized in the synthesis of kinase inhibitors, anticonvulsants, and cannabinoid receptor antagonists[1]. Ensuring the absolute chemical purity of this intermediate is paramount; structurally similar impurities—such as positional isomers or unreacted starting materials—can easily propagate through downstream synthetic pathways, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies. As a Senior Application Scientist, my goal is to move beyond basic instructions and explain the causality behind our chromatographic choices, culminating in a self-validating analytical protocol fully compliant with the latest ICH Q2(R2) guidelines[2].

Mechanistic Rationale: Column Chemistry & Elution Strategy

To develop a robust method, we must first analyze the molecular topography of ethyl 3-phenyl-1H-pyrazole-5-carboxylate. The molecule features a hydrophobic phenyl ring, an ethyl ester moiety, and a highly polar pyrazole core capable of acting as both a hydrogen bond donor and acceptor.

The Column Comparison: C18 vs. Phenyl-Hexyl

  • Traditional C18 (Octadecylsilane): A standard C18 phase relies exclusively on hydrophobic dispersion forces. While it provides adequate general retention for lipophilic compounds, it often fails to baseline-resolve the 3-phenyl isomer from the 5-phenyl isomer due to their nearly identical partition coefficients.

  • Optimized Phenyl-Hexyl: A Phenyl-Hexyl stationary phase incorporates a phenyl ring terminated by a hexyl spacer. This architecture enables strong π−π interactions between the stationary phase and the conjugated phenyl-pyrazole system of our analyte. This orthogonal selectivity effectively resolves closely eluting aromatic impurities that would otherwise co-elute on a standard C18 column.

Mobile Phase Causality: The pyrazole nitrogen possesses a pKa​ of approximately 2.5. Operating the mobile phase at a neutral pH leads to partial ionization of the molecule, resulting in severe peak tailing and irreproducible retention times. The addition of 0.1% Trifluoroacetic Acid (TFA) as an acidic modifier suppresses this ionization, ensuring the analyte remains in its neutral, hydrophobic state, which yields sharp, highly symmetrical peaks[3].

Experimental Protocols: A Self-Validating System

A trustworthy analytical method must inherently prove its own validity before generating reportable data. The following step-by-step protocol incorporates a mandatory System Suitability Test (SST) that acts as an automated, self-validating gatekeeper.

Step 1: Mobile Phase Preparation

  • Channel A: 0.1% TFA in LC-MS grade Water.

  • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Action: Degas via ultrasonication for 10 minutes and filter through a 0.22 µm PTFE membrane to prevent particulate accumulation.

Step 2: Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Target Standard: Accurately weigh 25.0 mg of ethyl 3-phenyl-1H-pyrazole-5-carboxylate reference standard. Dissolve and dilute to 50 mL with diluent (Target concentration: 500 µg/mL).

  • SST Resolution Solution: Spike the target standard with 0.5% (w/w) of a known critical impurity (e.g., ethyl 2,4-dioxo-4-phenylbutanoate) to verify the system's resolving power.

Step 3: Chromatographic Execution

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0–2 min (20% B), 2–15 min (20% 80% B), 15–18 min (80% B), 18–20 min (20% B for re-equilibration).

  • Detection: UV at 237 nm (the optimized isosbestic point for conjugated pyrazole derivatives)[4].

  • Injection Volume: 10 µL.

Step 4: Self-Validation (SST Acceptance Criteria) Before any sample is analyzed, the system must pass the following criteria based on the SST injection:

  • Resolution ( Rs​ ): Between the analyte and the spiked impurity must be >2.0 .

  • Tailing Factor ( Tf​ ): Must be <1.5 to ensure column integrity.

  • Repeatability: The Relative Standard Deviation (%RSD) of 5 replicate standard injections must be <1.0% . Logic: If the SST fails, the sequence is automatically aborted. This self-regulating mechanism prevents the generation of scientifically invalid data.

ICH Q2(R2) Validation Framework

To transition this method from a developmental stage to a regulatory-approved state, it must undergo rigorous validation. The ICH Q2(R2) guidelines dictate that the method must be proven fit for its intended purpose across several critical parameters[5].

HPLC_Validation Start Method Development: Column & Mobile Phase Selection Opt Optimization: Gradient & Wavelength (UV 237 nm) Start->Opt Selectivity check Val ICH Q2(R2) Validation Initiation Opt->Val Finalize conditions Spec Specificity: Forced Degradation & Peak Purity Val->Spec Lin Linearity & Range: LOQ to 120% Target Conc. Val->Lin Acc Accuracy & Precision: Spike Recovery & %RSD < 2.0 Val->Acc Rob Robustness: Flow (±0.1), Temp (±5°C), pH Val->Rob Approve Validated Method for Purity Analysis Spec->Approve Lin->Approve Acc->Approve Rob->Approve

ICH Q2(R2) compliant HPLC analytical validation workflow for pyrazole derivatives.

Comparative Performance Data

To objectively justify the method parameters, experimental data comparing the traditional C18 approach versus the optimized Phenyl-Hexyl approach is summarized below.

Table 1: Chromatographic Performance Comparison (C18 vs. Phenyl-Hexyl)

Performance MetricTraditional C18 ColumnOptimized Phenyl-Hexyl ColumnCausality / Significance
Retention Time ( tR​ ) 8.4 min11.2 minEnhanced π−π retention on Phenyl-Hexyl delays elution.
Peak Asymmetry ( Tf​ ) 1.65 (Tailing)1.08 (Symmetrical)Better surface deactivation and orthogonal binding dynamics.
Theoretical Plates ( N ) 8,50014,200Sharper peaks yield higher efficiency and sensitivity.
Resolution ( Rs​ )* 1.4 (Co-elution risk)3.1 (Baseline resolved)Critical for accurately quantifying closely related isomers.

*Resolution calculated between ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its structural 5-phenyl isomer.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) No interference at tR​ ; Purity angle < thresholdPurity angle: 0.12 < Threshold: 0.45Pass
Linearity ( R2 ) ≥0.999 (Range: LOQ to 120%) 0.9998 (Range: 0.5 - 600 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 100.6%Pass
Repeatability (%RSD) ≤2.0% (n=6 injections) 0.45% Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass

Conclusion

The objective comparison demonstrates that transitioning from a standard hydrophobic C18 phase to a π−π interacting Phenyl-Hexyl phase significantly enhances the resolving power for ethyl 3-phenyl-1H-pyrazole-5-carboxylate. By embedding a System Suitability Test directly into the workflow, the protocol transforms from a static set of instructions into a self-validating system, ensuring absolute compliance with ICH Q2(R2) requirements for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Direct Access for the Regio- and Stereoselective Synthesis of N-Alkenylpyrazoles and Chromenopyrazoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazolone Derivatives Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Biological and Enzymatic Activity of Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate Analogs

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the pyrazole nucleus standing out as a part...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with the pyrazole nucleus standing out as a particularly versatile and pharmacologically significant scaffold.[1][2][3] Pyrazoles, five-membered aromatic rings containing two adjacent nitrogen atoms, form the core of numerous therapeutic agents due to their diverse biological activities.[3][4] This structural motif is found in well-established drugs such as the selective COX-2 inhibitor Celecoxib, used to treat inflammation and arthritis, underscoring the therapeutic potential of this chemical class.[5][6]

This guide provides a comparative analysis of a specific and promising subset of these compounds: ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogs. We will explore their synthesis, delve into their comparative biological and enzymatic activities—supported by experimental data—and provide detailed protocols for their evaluation. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource to inform and guide future research in this area.

Synthetic Strategies for Pyrazole-5-Carboxylate Analogs

The synthesis of the ethyl 3-phenyl-1H-pyrazole-5-carboxylate core is typically achieved through a classical and efficient condensation reaction. The most common approach involves the reaction of a β-dicarbonyl compound, such as an acetophenone derivative, with diethyl oxalate to form an intermediate diketoester. This intermediate is then cyclized with hydrazine hydrate to yield the final pyrazole ring.[7] Modifications to the starting materials allow for the introduction of various substituents on the phenyl ring, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.[7][8][9]

Synthesis_Workflow cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Acetophenone Substituted Acetophenone DioxoEster Ethyl-2,4-dioxo-4- phenylbutanoate Intermediate Acetophenone->DioxoEster  Sodium Ethoxide DiethylOxalate Diethyl Oxalate DiethylOxalate->DioxoEster FinalProduct Ethyl 5-(substituted-phenyl)- 1H-pyrazole-3-carboxylate DioxoEster->FinalProduct  Hydrazine Hydrate, Glacial Acetic Acid

Caption: General synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate analogs.

Comparative Analysis of Biological and Enzymatic Activities

The true value of the ethyl 3-phenyl-1H-pyrazole-5-carboxylate scaffold lies in the breadth of its biological activities. By modifying the substituents on the phenyl ring and other positions, the potency and selectivity of these analogs can be finely tuned for various therapeutic targets.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A primary and well-documented activity of pyrazole derivatives is their anti-inflammatory effect, largely mediated through the inhibition of cyclooxygenase (COX) enzymes.[5][10] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs.[5] Selective inhibition of COX-2 over COX-1 is desirable to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Many pyrazole analogs have been designed and evaluated as selective COX-2 inhibitors.[2][6] For instance, certain novel pyrazole derivatives have demonstrated COX-2 inhibitory potency (IC₅₀) comparable to or better than the standard drug, celecoxib.[6]

COX_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates PyrazoleAnalog Pyrazole Analog (e.g., Celecoxib) PyrazoleAnalog->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by pyrazole analogs in the inflammatory cascade.

Table 1: Comparative COX-2 Inhibitory Activity of Pyrazole Analogs

CompoundSubstituent (R)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Drug (IC₅₀, µM)
Analog 125a 4-Fluorophenyl0.048.22Celecoxib (0.05)
Analog 125b 4-Chlorophenyl0.039.31Celecoxib (0.05)
Compound 5d Amide-linked bipyrazole (Fluoro)-High-
Compound 5e Amide-linked bipyrazole (Methyl)-High-
Compound 5a 1,3,4-trisubstituted--Diclofenac (≥84.2% inhibition)

Data synthesized from multiple sources for illustrative comparison.[3][4][11]

Anticancer Activity: Probing Cytotoxicity and Kinase Inhibition

The pyrazole scaffold is a privileged structure in oncology research, with numerous derivatives showing potent antiproliferative activity against a range of human cancer cell lines.[12][13][14][15] The mechanism of action often involves the inhibition of critical cellular enzymes like cyclin-dependent kinases (CDKs), which regulate the cell cycle, or the induction of apoptosis.[12][16]

Studies have demonstrated that modifications to the pyrazole core, such as the introduction of different aryl groups, can lead to compounds with low micromolar IC₅₀ values against cell lines like HCT116 (colon), MCF-7 (breast), and A549 (lung).[8][9][12][14]

Table 2: Comparative Anticancer Activity of Pyrazole-5-Carboxylate Analogs

CompoundTarget Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)
Analog 33 HCT116 (Colon)< 23.7Doxorubicin (24.7–64.8)
Analog 34 MCF-7 (Breast)< 23.7Doxorubicin (24.7–64.8)
Analog 57 HepG2 (Liver)3.11 - 4.91Doxorubicin (4.30 - 5.17)
Analog 58 HeLa (Cervical)4.06 - 4.24Doxorubicin (4.30 - 5.17)
Compound 25 PANC-1 (Pancreatic)4.8-
Lamellarin O Analog 6c HCT116 (Colon)Low micromolar-

Data synthesized from multiple sources for illustrative comparison.[9][12][17]

Anticancer_Mechanism cluster_pathway Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 Proliferation Uncontrolled Cell Proliferation M M Phase G2->M M->G1 CDK2 CDK2/Cyclin A2 CDK2->S Drives G1/S Transition PyrazoleAnalog Pyrazole Analog PyrazoleAnalog->CDK2 Inhibits

Caption: Simplified mechanism of anticancer action via CDK2 inhibition.

Antimicrobial Activity: A Broad-Spectrum Defense

Pyrazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a variety of pathogenic bacteria and fungi.[1][18][19][20] The mode of action can vary, but their efficacy makes them attractive candidates for developing new treatments to combat antibiotic resistance. The antibacterial and antifungal potency is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[20]

Table 3: Comparative Antimicrobial Activity of Pyrazole Analogs

CompoundMicroorganismActivity (MIC, µg/mL)Standard (MIC, µg/mL)
Compound 3 E. coli (Gram -)0.25Ciprofloxacin (0.5)
Compound 4 S. epidermidis (Gram +)0.25Ciprofloxacin (4)
Compound 2 A. niger (Fungus)1Clotrimazole (2)
Compound 21c Multi-drug resistant bacteria0.25Gatifloxacin (1)
Compound 23h Multi-drug resistant bacteria0.25Gatifloxacin (1)

Data synthesized from multiple sources for illustrative comparison.[20][21]

Key Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential.[22] Below are detailed methodologies for key assays used to evaluate the biological activities of pyrazole analogs.

Protocol 1: In Vitro COX-2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of COX-2. The causality is direct: effective inhibition reduces the production of prostaglandins from arachidonic acid.

  • Preparation: Reconstitute human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a solution of arachidonic acid (substrate) and a detection probe (e.g., ADHP).

  • Compound Incubation: In a 96-well plate, add the buffer, the test pyrazole analog at various concentrations, and the COX-2 enzyme. Incubate for 15 minutes at room temperature to allow for binding.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Detection: The peroxidase activity of COX converts the probe into a highly fluorescent product. Measure the fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound. A known COX-2 inhibitor (e.g., Celecoxib) should be used as a positive control.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method for assessing cell viability. Its principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a direct measure of cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole analogs (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Treat with Pyrazole Analogs Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add DMSO to Dissolve Crystals Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Value Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol 3: Agar Disc Diffusion for Antimicrobial Screening

This method provides a qualitative and semi-quantitative assessment of antimicrobial activity. The principle is that the test compound will diffuse from a paper disc into an agar plate seeded with microorganisms; a clear zone of inhibition around the disc indicates activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it onto the surface of the agar plates.

  • Disc Application: Sterilize paper discs and impregnate them with a known concentration of the test pyrazole analog dissolved in a suitable solvent (e.g., DMSO). Place the discs onto the inoculated agar surface.

  • Controls: Use a disc with the solvent alone as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin, Fluconazole) as positive controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allow for the deduction of key structure-activity relationships, guiding the rational design of more potent and selective analogs.[13][23]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly impact activity. Electron-withdrawing groups like halogens (e.g., -F, -Cl) at the para-position often enhance both anti-inflammatory (COX-2 selectivity) and anticancer activity.[4][23]

  • N-1 Position Substitution: Alkylation or arylation at the N-1 position of the pyrazole ring can modulate activity. For example, introducing a 4-chlorobenzyl group has been explored in crystallographic studies.[24]

  • Hybrid Molecules: Creating hybrid molecules by linking the pyrazole scaffold to other heterocyclic systems (e.g., thiazolidinone, isatin) can lead to compounds with enhanced and sometimes dual activities.[23]

SAR_Summary Core R1_label N-1 Substitution: Modulates activity and selectivity R1_label:e->Core:w R2_label 3-Phenyl Ring: Electron-withdrawing groups (e.g., -Cl, -F) at para-position often increase potency. R2_label:w->Core:e R3_label 5-Carboxylate Group: Key for interaction with enzyme active sites. Ester can be modified. R3_label:w->Core:e

Caption: Key sites for modification on the pyrazole-5-carboxylate scaffold.

Conclusion and Future Directions

The ethyl 3-phenyl-1H-pyrazole-5-carboxylate framework is a demonstrably potent and adaptable scaffold in medicinal chemistry. Analogs of this core structure exhibit a remarkable range of biological activities, including significant anti-inflammatory, anticancer, and antimicrobial effects. The comparative data presented in this guide highlight that specific substitutions, particularly with electron-withdrawing groups on the phenyl ring, are a reliable strategy for enhancing biological efficacy.

Future research should focus on several key areas:

  • Lead Optimization: Promising compounds identified in initial screenings should undergo further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: For analogs with potent anticancer activity, detailed studies are needed to elucidate the precise molecular targets and signaling pathways involved.

  • In Vivo Evaluation: Compounds demonstrating high in vitro efficacy must be advanced to in vivo animal models to assess their therapeutic potential, safety, and bioavailability.[5][25]

By leveraging the structure-activity relationships discussed herein and employing robust, validated experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this versatile pyrazole scaffold.

References

  • Vertex AI Search. (2025, March 31). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • PMC. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • ResearchGate. (2019, February 25). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • ResearchGate. (2023, July 15). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some novel pyrazoles.
  • PubMed. (2025, March 15). A review of recent advances in anticancer activity and SAR of pyrazole derivatives.
  • Letters in Drug Design & Discovery. (2020, June 1). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives.
  • PMC. (n.d.). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety.
  • BenchChem. (2025). Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide.
  • AZoNetwork. (2025, November 26). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents.
  • PubMed. (2024, July 29). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2.
  • PMC. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances.
  • International Journal of Health Sciences. (2022, September 5). Pyrazole as an anti-inflammatory scaffold.
  • Encyclopedia MDPI. (2023, February 10). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • KTU ePubl. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
  • ResearchGate. (n.d.). Fig. 1. Biological activity of pyrazoles derivatives and experimental....
  • RSC Publishing. (2023, March 10). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
  • PMC. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents.
  • ResearchGate. (2023, March 1). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Journal of Chemical Health Risks. (n.d.). "Review on Biological Activities of Pyrazole Derivatives".
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • PMC. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Hilaris Publisher. (2023, April 25). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
  • Hilaris. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
  • ResearchGate. (2026, March 3). (PDF) Pyrazoline Derivatives: Synthesis, In Silico, Enzyme Kinetics Studies and Biological Activity against Cholinesterase, Lipoxygenase, and α‐Amylase.
  • PMC. (n.d.). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate.
  • PMC. (n.d.). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids.
  • ResearchGate. (2018, March 26). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • Asian Publication Corporation. (2024, February 28). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against.

Sources

Comparative

mass spectrometry EI/ESI fragmentation pattern of ethyl 3-phenyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate: A Comparative Analysis of EI and ESI Introduction: The Tale of Two Ionization Techniques In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate: A Comparative Analysis of EI and ESI

Introduction: The Tale of Two Ionization Techniques

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of molecules. The journey of a molecule through a mass spectrometer begins with a critical event: ionization. The method of ionization profoundly dictates the nature of the resulting mass spectrum and, consequently, the information that can be gleaned. This guide provides a comparative analysis of two of the most prevalent ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—as applied to the analysis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate (Molecular Formula: C₁₂H₁₂N₂O₂, Molecular Weight: 216.24 g/mol )[1].

Electron Ionization is a "hard" ionization technique that subjects molecules to a high-energy electron beam (typically 70 eV). This energetic collision not only ejects an electron to form a radical cation (M•+) but also imparts significant internal energy, leading to extensive and often complex fragmentation. The resulting pattern of fragment ions serves as a molecular fingerprint, invaluable for identifying unknown compounds and deciphering their structure.

In stark contrast, Electrospray Ionization is a "soft" ionization method. It generates ions by creating a fine spray of charged droplets from a solution, allowing the solvent to evaporate and leave behind protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.[2] This gentle process typically preserves the molecular ion, making ESI the preferred method for determining the molecular weight of thermally labile or large molecules. Fragmentation in ESI is not spontaneous but is intentionally induced in a subsequent stage through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

This guide will dissect the distinct fragmentation pathways of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate under both EI and ESI, providing researchers with the foundational knowledge to select the appropriate technique and interpret the resulting data with confidence.

Part 1: Electron Ionization (EI) Mass Spectrometry - A Blueprint of Fragmentation

Under EI conditions, the primary ionization event creates the molecular radical cation, [C₁₂H₁₂N₂O₂]•+, at an m/z of 216. The high stability of the fused aromatic and pyrazole ring systems ensures that this molecular ion peak is typically prominent.[3] The excess energy, however, initiates a cascade of fragmentation reactions, primarily dictated by the weakest bonds and the stability of the resulting fragments.

Major Fragmentation Pathways under EI:
  • α-Cleavage of the Ester Group: The most characteristic fragmentations for esters involve the cleavage of bonds adjacent to the carbonyl group.

    • Loss of the Ethoxy Radical (•OCH₂CH₃): Cleavage of the C-O single bond results in the formation of a highly stable phenyl-pyrazole acylium ion at m/z 171 . This is often a very prominent peak in the spectrum.

    • Loss of an Ethyl Radical (•CH₂CH₃): Cleavage of the ethyl-oxygen bond leads to a fragment at m/z 187 .

    • McLafferty Rearrangement: The ester group can undergo a rearrangement, leading to the elimination of a neutral ethylene molecule (C₂H₄), resulting in a radical cation at m/z 188 .[4]

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is a source of characteristic fragments. Historical studies on pyrazole fragmentation show two primary processes: the expulsion of HCN and the loss of N₂.[5][6]

    • Loss of N₂: The molecular ion may lose a molecule of nitrogen, leading to a fragment at m/z 188 .

    • Loss of HCN: Cleavage of the pyrazole ring can result in the loss of a neutral hydrogen cyanide molecule, yielding a fragment at m/z 189 .

  • Phenyl Group Fragmentation: The presence of the phenyl substituent gives rise to its own characteristic ions.

    • A fragment corresponding to the phenyl cation, [C₆H₅]⁺, is expected at m/z 77 .[7]

The diagram below illustrates the primary fragmentation cascade initiated by electron ionization.

Caption: EI fragmentation pathway of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Part 2: Electrospray Ionization (ESI-MS/MS) - Controlled Molecular Dissection

In positive-ion ESI, the molecule is gently protonated, typically on one of the basic nitrogen atoms of the pyrazole ring, to form the [M+H]⁺ ion at m/z 217 . This ion is generally stable and will be the base peak in the full scan MS spectrum. To gain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).

Major Fragmentation Pathways under ESI-MS/MS:

The fragmentation of the even-electron [M+H]⁺ ion is dominated by the loss of small, stable neutral molecules.[2]

  • Neutral Loss from the Ester Group: This is the most facile and informative fragmentation pathway.

    • Loss of Ethylene (C₂H₄): A proton transfer rearrangement within the ethyl ester group leads to the neutral loss of ethylene (28 Da), resulting in the formation of the protonated carboxylic acid at m/z 189 . This is often the most abundant fragment ion.

    • Loss of Ethanol (C₂H₅OH): The protonated molecule can also eliminate a neutral molecule of ethanol (46 Da), leading to the formation of a stable acylium-type ion at m/z 171 .

  • Consecutive Fragmentations: The primary fragment ions can undergo further fragmentation to provide deeper structural insight.

    • The fragment at m/z 189 (the carboxylic acid) can subsequently lose carbon monoxide (CO, 28 Da) to produce a fragment at m/z 161 .

    • It can also lose a molecule of water (H₂O, 18 Da), resulting in a fragment at m/z 171 , the same m/z as the ion formed by the direct loss of ethanol.

The diagram below outlines the controlled fragmentation of the protonated molecule in an ESI-MS/MS experiment.

Caption: ESI-MS/MS fragmentation of protonated Ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Part 3: Head-to-Head Comparison: EI vs. ESI

The choice between EI and ESI depends entirely on the analytical question being asked. EI provides a rich, reproducible fragmentation pattern ideal for library matching and unknown identification, while ESI excels at providing clear molecular weight information and targeted fragmentation for quantitative studies.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron impact (70 eV)Solvent-assisted proton/adduct formation
Ionization Type Hard IonizationSoft Ionization
Parent Ion Observed Molecular radical cation (M•+), m/z 216Protonated molecule ([M+H]⁺), m/z 217
Fragmentation Extensive, spontaneous fragmentationMinimal; induced by CID (MS/MS)
Key Information Structural fingerprint, detailed fragmentationAccurate molecular weight, specific neutral losses
Dominant Fragments m/z 171 (acylium ion), m/z 77 (phenyl)m/z 189 (loss of ethylene), m/z 171 (loss of ethanol)
Primary Application Unknown compound identification (e.g., GC-MS)Quantification, analysis of knowns (e.g., LC-MS)

Part 4: Experimental Protocols

Workflow for EI-MS Analysis (via GC-MS)
  • Sample Preparation: Dissolve the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of ~1 mg/mL.

  • Injection: Inject 1 µL of the sample into the Gas Chromatograph (GC) inlet, typically heated to 250°C.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient (e.g., start at 50°C, ramp to 300°C) to separate the analyte from any impurities. Helium is used as the carrier gas.

  • Ionization: As the analyte elutes from the GC column, it enters the EI source. The source is maintained under a high vacuum and heated (e.g., 230°C). Molecules are bombarded with a 70 eV electron beam.

  • Mass Analysis: The resulting ions (molecular and fragment) are accelerated into the mass analyzer (e.g., a quadrupole) which scans a defined m/z range (e.g., 40-500 amu) to generate the mass spectrum.

Workflow for ESI-MS/MS Analysis (via LC-MS)
  • Sample Preparation: Dissolve the compound in a suitable solvent system compatible with reverse-phase chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of ~10 µg/mL. The formic acid aids in protonation.

  • Infusion/Separation: The sample can be introduced via direct infusion using a syringe pump or via an LC system for separation on a C18 column.

  • Ionization: The eluent from the LC enters the ESI probe. A high voltage (e.g., +4 kV) is applied to the tip, creating a fine spray of charged droplets. A heated drying gas (nitrogen) assists in desolvation.

  • MS1 Analysis: In the first stage, a full scan mass spectrum is acquired to identify the m/z of the protonated molecule ([M+H]⁺ at m/z 217).

  • MS2 Analysis (CID): In a separate experiment, the mass spectrometer is programmed to isolate the precursor ion (m/z 217). This ion is then passed into a collision cell filled with an inert gas (e.g., argon). The collision energy is ramped to induce fragmentation.

  • Product Ion Scan: The resulting fragment ions are scanned in the second mass analyzer to generate the MS/MS spectrum.

Conclusion

The mass spectrometric analysis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate provides a classic example of how the choice of ionization technique fundamentally alters the experimental outcome. Electron Ionization acts as a high-energy probe, shattering the molecule to reveal a detailed structural blueprint through a complex fragmentation pattern. In contrast, Electrospray Ionization offers a gentle hand, presenting the intact protonated molecule and allowing for controlled, deliberate fragmentation through MS/MS to confirm its connectivity. For researchers in drug development and chemical synthesis, a comprehensive understanding of both techniques is not just beneficial—it is essential for the robust characterization of novel chemical entities.

References

  • Kovács, E., et al. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • Killeen, C., et al. (2021). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis of Organometallic Compounds. ChemRxiv. Available at: [Link]

  • Paz, A. V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • eGyanKosh. (N.D.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubChem. (N.D.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Sparkman, O. D., et al. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Available at: [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Wang, C., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. Available at: [Link]

Sources

Validation

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate: FTIR Spectrum Analysis and Comparative Guide

Introduction Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its structural bifunctionality—featuring a reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its structural bifunctionality—featuring a reactive pyrazole nitrogen and a functionalizable ethyl ester—makes it an ideal precursor for synthesizing complex pyrazole-hydrazones, coordination complexes, and biomimetic catalysts[1].

For researchers and drug development professionals, accurately characterizing this intermediate is critical before proceeding to downstream functionalization (such as N-alkylation or hydrazinolysis). This guide provides an authoritative reference for the Fourier-Transform Infrared (FTIR) absorption bands of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, objectively compares its spectral and chemical performance against structural alternatives, and details field-proven experimental protocols[1][2].

FTIR Spectrum Absorption Bands Reference

FTIR spectroscopy is the primary diagnostic tool for confirming the structural integrity of the pyrazole core and the ester moiety. When analyzed as a thin film, ethyl 3-phenyl-1H-pyrazole-5-carboxylate exhibits a distinct spectral fingerprint[2].

Table 1: FTIR Absorption Bands and Vibrational Assignments

Wavenumber (cm⁻¹)Vibrational AssignmentStructural Causality
3140 N-H stretch (Pyrazole)Broadened and shifted to a lower frequency (<3300 cm⁻¹) due to strong intermolecular N-H···N hydrogen bonding between adjacent pyrazole rings.
2980 C-H stretchRepresents the overlap of aliphatic C-H stretching from the ethyl group and aromatic C-H stretching from the phenyl ring.
1726 C=O stretch (Ester)The ester carbonyl is conjugated with the pyrazole π -system, shifting its absorption slightly lower than that of an isolated aliphatic ester (~1740 cm⁻¹).
1466, 1415 C=C, C=N stretchCharacteristic aromatic ring breathing and pyrazole skeletal vibrations.
1276, 1244, 1140 C-O stretchAsymmetric and symmetric C-O-C stretching vibrations of the ethyl ester moiety.
1025 C-H in-plane bendAromatic in-plane bending vibrations.
762, 691 C-H out-of-plane bendHighly diagnostic marker for a monosubstituted benzene ring (confirming the presence of the 3-phenyl group).

Comparative Analysis: Target vs. Structural Alternatives

To fully understand the spectral behavior of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, it is essential to compare it with its structural analogs. This comparison provides diagnostic markers for tracking reaction progress (e.g., hydrolysis or N-alkylation).

  • Alternative A: 3-phenyl-1H-pyrazole-5-carboxylic acid (The Free Acid)

    • Chemical Performance: Used when direct amide coupling is required. However, it suffers from lower organic solubility compared to the ethyl ester.

    • Spectral Causality: Hydrolysis of the ester to the free acid causes the carbonyl stretch to shift to a lower wavenumber (~1690–1710 cm⁻¹) due to strong carboxylic acid dimerization. A massive, broad O-H stretch also appears between 2500–3300 cm⁻¹, obscuring the pyrazole N-H band.

  • Alternative B: Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (N-Alkylated)

    • Chemical Performance: Represents a protected pyrazole core preventing unwanted side reactions at the nitrogen during complex multi-step syntheses.

    • Spectral Causality: Successful N-alkylation removes the pyrazole N-H proton, leading to the complete disappearance of the 3140 cm⁻¹ band. This absence is the primary self-validating marker for complete N-functionalization.

Table 2: Comparative FTIR Shifts and Application Suitability

FeatureTarget: Ethyl 3-phenyl-1H-pyrazole-5-carboxylateAlt A: 3-phenyl-1H-pyrazole-5-carboxylic acidAlt B: Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
C=O Stretch ~1726 cm⁻¹ (Conjugated ester)~1690–1710 cm⁻¹ (Acid dimer)~1725 cm⁻¹ (Conjugated ester)
N-H Stretch ~3140 cm⁻¹ (H-bonded)~3100 cm⁻¹ (Overlaps with O-H)Absent (Diagnostic marker)
O-H Stretch Absent~2500–3300 cm⁻¹ (Very broad)Absent
Solubility High in DCM, EtOAc, EtOHLow in standard organic solventsVery high in organic solvents

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate

This two-step protocol relies on a Claisen condensation followed by a cyclocondensation. The use of hydrazine dihydrochloride provides an inherently acidic environment, bypassing the need for exogenous sulfuric acid and resulting in cleaner pyrazole formation[1][3].

Step 1: Preparation of the 1,3-Dicarbonyl Intermediate

  • In a flame-dried round-bottom flask under inert atmosphere, dissolve acetophenone (1.0 equiv) and diethyl oxalate (1.2 equiv) in anhydrous ethanol.

  • Slowly add sodium ethoxide (1.5 equiv) at 0 °C. The base abstracts the α -proton of acetophenone, driving the Claisen condensation.

  • Stir at room temperature for 12 hours. Quench with 1M HCl, extract with ethyl acetate, and concentrate to yield ethyl 2,4-dioxo-4-phenylbutanoate.

Step 2: Cyclocondensation

  • Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate (1.0 equiv) in ethanol.

  • Add hydrazine dihydrochloride (1.5 equiv) to the solution[3].

  • Reflux the mixture for 4–5 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 7:3); the disappearance of the dicarbonyl spot and the appearance of a lower Rf spot indicates completion.

  • Evaporate the ethanol under reduced pressure, dilute with water, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and purify via silica gel chromatography to yield the pure product as a solid[1][3].

Protocol 2: FTIR Characterization (Thin Film Preparation)

To avoid matrix effects and moisture absorption common with KBr pellets (which can artificially broaden the N-H region), a thin film deposition is recommended[2].

  • Dissolve 5 mg of the purified ethyl 3-phenyl-1H-pyrazole-5-carboxylate in 0.5 mL of spectroscopic-grade dichloromethane (DCM).

  • Place 2–3 drops of the solution onto a clean NaCl or KBr window.

  • Allow the DCM to evaporate completely in a fume hood, leaving a uniform thin film of the analyte.

  • Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating at least 32 scans to ensure a high signal-to-noise ratio.

Mechanistic Workflows and Pathways

The following diagrams illustrate the logical progression from raw materials to the target compound, and its subsequent downstream utility.

Synthesis A Acetophenone + Diethyl Oxalate B Claisen Condensation (Base) A->B C Ethyl 2,4-dioxo-4- phenylbutanoate B->C D Cyclocondensation (+ Hydrazine) C->D E Ethyl 3-phenyl-1H- pyrazole-5-carboxylate D->E

Figure 1: Step-by-step synthetic pathway of ethyl 3-phenyl-1H-pyrazole-5-carboxylate.

Downstream A Ethyl 3-phenyl-1H- pyrazole-5-carboxylate B Hydrazinolysis (+ Hydrazine Hydrate) A->B C 3-phenyl-1H-pyrazole- 5-carbohydrazide B->C D Schiff Base Condensation (+ Aromatic Aldehydes) C->D E Pyrazole-Hydrazone Derivatives D->E

Figure 2: Downstream functionalization into pyrazole-hydrazone derivatives.

Conclusion

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a critical junction in heterocyclic synthesis. By establishing a rigorous FTIR baseline—specifically targeting the 3140 cm⁻¹ (N-H) and 1726 cm⁻¹ (C=O) bands—researchers can confidently monitor structural modifications. Compared to its free acid or N-alkylated alternatives, the ethyl ester provides optimal solubility and acts as an excellent protecting group during complex cascade reactions, ensuring high-fidelity downstream functionalization into advanced pharmacological agents.

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Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate in Cell-Based Assays

For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of diseases, including cancer.[1][2] This guide provides an in-depth technical comparison of the cell-based efficacy of a specific pyrazole derivative, ethyl 3-phenyl-1H-pyrazole-5-carboxylate, against relevant alternatives. Our objective is to furnish a comprehensive, data-driven resource that explains the causality behind experimental choices and provides actionable insights for your research.

Introduction to Ethyl 3-Phenyl-1H-Pyrazole-5-Carboxylate and the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of bioactive compounds.[2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The versatility of the pyrazole ring allows for substitutions at various positions, significantly influencing its biological activity and target specificity.[4] In the context of oncology, pyrazole-containing compounds have been successfully developed as inhibitors of key cancer-related targets such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[4]

Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a pyrazole derivative with a phenyl group at the C3 position and an ethyl carboxylate group at the C5 position. While this specific molecule has been a subject of synthetic chemistry, its direct and extensive evaluation in anticancer cell-based assays is not widely published. However, a closely related derivative, ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, was synthesized and screened for anticancer activities, where it was found to be inactive.[5][6] This finding underscores the critical importance of structure-activity relationships (SAR) within the pyrazole class, where small structural modifications can lead to significant changes in biological efficacy.

This guide will, therefore, not only explore the reported activity of this specific derivative but also provide a comparative landscape by examining the efficacy of other structurally related pyrazole derivatives and standard-of-care chemotherapeutic agents. This approach allows for a more nuanced understanding of the potential, or lack thereof, of the ethyl 3-phenyl-1H-pyrazole-5-carboxylate scaffold in an oncological context.

Experimental Protocols: A Foundation for Reliable Comparison

To ensure the scientific integrity and reproducibility of the data presented, this section details the standard cell-based assays utilized for evaluating the anticancer efficacy of chemical compounds. The choice of these assays is predicated on their ability to provide a multi-faceted view of a compound's activity, from general cytotoxicity to specific mechanistic insights.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric assay to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects.[4]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. This insoluble formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compounds (ethyl 3-phenyl-1H-pyrazole-5-carboxylate, alternative pyrazoles, and standard drugs) in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of a drug that is required for 50% inhibition in vitro, is determined by plotting a dose-response curve.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate 24h cell_seeding->incubation1 add_compound 3. Add Test Compounds incubation1->add_compound incubation2 4. Incubate 48-72h add_compound->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate 3-4h add_mtt->incubation3 solubilize 7. Solubilize Formazan incubation3->solubilize read_plate 8. Measure Absorbance (570nm) solubilize->read_plate

MTT Assay Workflow

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis, an Annexin V and Propidium Iodide (PI) dual-staining assay followed by flow cytometry is employed.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four quadrants:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Quadrants cluster_quadrants Flow Cytometry Quadrants q1 Q1: Annexin V- / PI+ (Necrotic) q2 Q2: Annexin V+ / PI+ (Late Apoptotic/Necrotic) q3 Q3: Annexin V- / PI- (Live) q4 Q4: Annexin V+ / PI- (Early Apoptotic) xaxis Annexin V-FITC --> yaxis Propidium Iodide --> origin->xaxis origin->yaxis

Apoptosis Assay Quadrants

Cell Cycle Analysis

To investigate if the test compound induces cell cycle arrest, flow cytometry analysis of DNA content is performed.

Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Efficacy in Cell-Based Assays

The following table summarizes the available and representative data for ethyl 3-phenyl-1H-pyrazole-5-carboxylate derivatives, other pyrazole compounds, and standard chemotherapeutic agents against various cancer cell lines. It is important to note that direct comparative studies for the title compound are limited.

CompoundCancer Cell LineAssayIC₅₀ (µM)Reference(s)
Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate Not specifiedN/AInactive [5][6]
Structurally Related Pyrazole Derivative (Compound 7a) HepG2MTT6.1 ± 1.9[7]
Structurally Related Pyrazole Derivative (Compound 7b) HepG2MTT7.9 ± 1.9[7]
Doxorubicin (Standard of Care) HepG2MTT24.7 ± 3.2[7]
Coumarin-Pyrazole Hybrid (P-03) A549MTT13.5[8]
Doxorubicin (Standard of Care) A549MTT3.63[8]
N-phenyl pyrazoline 5 HeLaMTT4.708[9]
Cisplatin (Standard of Care) VariousMTTVaries[10]

Interpretation of Comparative Data:

The available data indicates that while a specific derivative of ethyl 3-phenyl-1H-pyrazole-5-carboxylate was found to be inactive, the broader pyrazole class holds significant promise. For instance, the pyrazole-indole hybrids (compounds 7a and 7b) demonstrated potent cytotoxicity against the HepG2 liver cancer cell line, with IC₅₀ values significantly lower than the standard drug doxorubicin.[7] This highlights the potential for discovering highly active compounds through structural modifications of the pyrazole core.

Furthermore, the coumarin-pyrazole hybrid P-03 showed notable activity against the A549 lung cancer cell line, although it was less potent than doxorubicin in this specific study.[8] The N-phenyl pyrazoline 5 also exhibited potent cytotoxicity against the HeLa cervical cancer cell line.[9]

The inactivity of ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate serves as a critical data point, emphasizing that not all pyrazole derivatives are inherently active. The addition of the 4-chlorobenzyl group at the N1 position may be detrimental to its anticancer activity. This underscores the necessity of comprehensive SAR studies to identify the optimal substitution patterns on the pyrazole ring for desired biological effects.

Mechanistic Insights and the Rationale for Experimental Choices

The selection of apoptosis and cell cycle assays is driven by the known mechanisms of action of many anticancer pyrazole derivatives. Several studies have shown that these compounds can induce apoptosis and cause cell cycle arrest in cancer cells.[8]

For example, the coumarin-pyrazole hybrid P-03 was found to induce early apoptosis and cause cell cycle arrest at the G2/M phase in A549 cells.[8] This provides a clear rationale for investigating these specific cellular events when evaluating new pyrazole compounds. Understanding the mechanism of cell death and the impact on cell cycle progression is crucial for the preclinical development of any potential anticancer agent.

Signaling_Pathway cluster_pathway Potential Mechanisms of Pyrazole Derivatives Pyrazole Pyrazole Derivative CDK2 CDK2 Pyrazole->CDK2 Inhibition EGFR EGFR Pyrazole->EGFR Inhibition VEGFR VEGFR-2 Pyrazole->VEGFR Inhibition Tubulin Tubulin Polymerization Pyrazole->Tubulin Inhibition CellCycle Cell Cycle Progression CDK2->CellCycle Regulates Proliferation Cell Proliferation EGFR->Proliferation Promotes VEGFR->Proliferation Promotes Tubulin->CellCycle Essential for CellCycle->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

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Validation

benchmarking synthesis yields of ethyl 3-phenyl-1H-pyrazole-5-carboxylate against literature

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate: A Benchmark Comparison Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic hete...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 3-Phenyl-1H-pyrazole-5-carboxylate: A Benchmark Comparison

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug discovery.[1] Its unique structural features allow it to serve as a versatile scaffold in compounds exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, the subject of this guide, is a particularly valuable intermediate. Its ester functionality provides a convenient handle for further chemical modification, such as conversion to amides or other derivatives, while the phenyl group at the 3-position is a common feature in many pharmacologically active molecules.[3][4]

This guide offers a comparative analysis of established synthetic methodologies for ethyl 3-phenyl-1H-pyrazole-5-carboxylate, providing researchers with the data and protocols necessary to select and execute the most suitable synthesis for their laboratory context. We will delve into the causality behind experimental choices, present benchmarked yields from the literature, and provide a detailed, field-tested protocol for a robust and widely-used synthetic route.

Survey of Primary Synthesis Methodologies

The construction of the pyrazole ring can be achieved through several strategic approaches. For the target molecule, the literature primarily highlights two dominant pathways: cyclocondensation reactions and 1,3-dipolar cycloadditions.

  • Knorr Pyrazole Synthesis (Cyclocondensation) : This is the most traditional and widely employed method for synthesizing pyrazoles.[5] It involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[1] For the title compound, this specifically entails the reaction between an ethyl 2,4-dioxo-4-phenylbutanoate intermediate and hydrazine hydrate. The initial diketoester is typically formed via a Claisen condensation between an acetophenone and diethyl oxalate.[4][6] This route is valued for its use of readily available starting materials and its straightforward procedure.

  • 1,3-Dipolar Cycloaddition : A more modern approach involves the [3+2] cycloaddition of a 1,3-dipole to a dipolarophile.[7] For pyrazole-5-carboxylates, a common strategy is the reaction of ethyl diazoacetate (the 1,3-dipole) with an alkyne or a suitable α-methylene carbonyl compound.[1][2] These reactions can offer excellent regioselectivity and high yields, often under mild conditions.

  • Synthesis from Enaminodiketones : A highly efficient and regiospecific method involves the reaction of unsymmetrical enaminodiketones with hydrazine derivatives. This approach has been shown to produce pyrazole-5-carboxylates in high yields (73–94%) without the need for chromatographic separation, making it an attractive option for scalable synthesis.[8]

Comparative Analysis of Synthesis Yields

To provide a clear benchmark for researchers, the following table summarizes the performance of different synthetic strategies for pyrazole-5-carboxylates as reported in the literature.

Methodology Key Reactants Reagents/Conditions Reported Yield Reference
Knorr-type Cyclocondensation Acetophenone, Diethyl Oxalate, Hydrazine Hydrate1. Sodium Ethoxide (Claisen Condensation)2. Glacial Acetic Acid (Cyclization)Good (Specific yield not isolated, but derivatives show high conversion)[6]
Knorr-type Cyclocondensation Unsymmetrical Enaminodiketones, HydrazineEthanol, Reflux73-94% (Regiospecific)[8]
1,3-Dipolar Cycloaddition Ethyl Diazoacetate, α-Methylene CarbonylDBU, AcetonitrileGood to Excellent (Regioselective)[2]
Modified Knorr Synthesis Diketoesters, HydrazinesColumn Chromatography Separation70% (for a similar N-substituted derivative)[4]

Detailed Experimental Protocol: Knorr Pyrazole Synthesis

This section provides a robust, two-step protocol for the synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate, based on the well-established Knorr cyclocondensation pathway. The causality behind each procedural step is explained to ensure both reproducibility and a deep understanding of the reaction.

Experimental Workflow Diagram

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization A Acetophenone + Diethyl Oxalate C Reaction Mixture (Stir at RT) A->C B Sodium Ethoxide in Ethanol B->C D Acidic Work-up (HCl) C->D E Extraction with Ethyl Acetate D->E F Purification E->F G Intermediate: Ethyl 2,4-dioxo-4-phenylbutanoate F->G H Intermediate (G) in Glacial Acetic Acid G->H J Reflux Reaction Mixture H->J I Hydrazine Hydrate (Add dropwise) I->H K Cooling & Precipitation J->K L Filtration & Washing K->L M Recrystallization (Ethanol) L->M N Final Product: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate M->N

Caption: Workflow for the two-step synthesis of the title compound.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
  • Reagent Preparation : In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL). This step is highly exothermic and should be performed with caution under an inert atmosphere (e.g., nitrogen or argon). The use of sodium ethoxide, a strong base, is critical for deprotonating the α-carbon of acetophenone, initiating the Claisen condensation.

  • Reaction Initiation : To the freshly prepared sodium ethoxide solution, add a mixture of acetophenone (12.0 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) dropwise over 30 minutes while maintaining the temperature below 30°C with an ice bath.

  • Reaction Progression : After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation : Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl to pH 3-4. The intermediate, ethyl 2,4-dioxo-4-phenylbutanoate, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.[6] This crude intermediate is often of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
  • Reaction Setup : In a 250 mL round-bottom flask, prepare a suspension of the crude ethyl 2,4-dioxo-4-phenylbutanoate (22.0 g, 0.1 mol) in glacial acetic acid (100 mL). Glacial acetic acid serves as both the solvent and a catalyst for the cyclization reaction.

  • Hydrazine Addition : To this suspension, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise with stirring. The nucleophilic hydrazine attacks the carbonyl groups of the diketoester.

  • Cyclization : Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The elevated temperature drives the intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.

  • Isolation and Purification : Cool the reaction mixture to room temperature. Pour the mixture into 300 mL of ice-cold water to precipitate the crude product. Collect the solid by filtration and wash thoroughly with water to remove residual acetic acid.[3]

  • Recrystallization : Purify the crude product by recrystallization from ethanol to afford pure ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a crystalline solid.[3]

Reaction Mechanism: Knorr Pyrazole Synthesis

The formation of the pyrazole ring proceeds via a well-established addition-elimination mechanism.

reaction_mechanism Dicarbonyl Ethyl 2,4-dioxo-4-phenylbutanoate Intermediate1 Hydrazone Intermediate Dicarbonyl->Intermediate1 Nucleophilic Attack & Dehydration Hydrazine + Hydrazine (H₂N-NH₂) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the Knorr pyrazole synthesis.

The reaction initiates with the nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a five-membered ring intermediate. A final dehydration step results in the formation of the aromatic and thermodynamically stable pyrazole ring.

Benchmark Characterization Data

Accurate characterization is essential for verifying the synthesis of the target compound. The data below, compiled from authoritative sources, serves as a benchmark for product validation.

Property Benchmark Value Source
Molecular Formula C₁₂H₁₂N₂O₂[10]
Molecular Weight 216.24 g/mol [10][11]
Appearance White to off-white solid[12]
Melting Point 174–177 °C (for a similar derivative)[12]
¹H NMR (DMSO-d₆) δ 13.1 (s, 1H, NH), 7.7-7.8 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 6.6 (s, 1H, Pyrazole-H), 4.2-4.3 (q, 2H, -CH₂-), 1.2-1.3 (t, 3H, -CH₃)[13]
¹³C NMR (CDCl₃) δ 163 (C=O), 144 (Pyrazole-C), 143 (Pyrazole-C), 129-130 (Ar-C), 126 (Ar-C), 110 (Pyrazole-C), 61 (-CH₂-), 14 (-CH₃) (Predicted shifts based on similar structures)[14]
Mass Spec (EIMS) m/z 216 [M]⁺[6]

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are typical ranges based on structurally similar compounds.

Conclusion

The synthesis of ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a well-documented process achievable through several reliable methods. The Knorr-type cyclocondensation of ethyl 2,4-dioxo-4-phenylbutanoate with hydrazine remains a highly effective and accessible strategy for most laboratory settings, prized for its operational simplicity and use of common reagents. Alternative methods, such as those employing enaminodiketones, offer superior regiospecificity and potentially higher yields, representing a valuable option for process optimization. This guide provides the necessary comparative data, procedural details, and mechanistic insights to empower researchers to confidently synthesize and validate this important heterocyclic intermediate for applications in drug development and materials science.

References

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Available at: [Link]

  • PMC. (n.d.). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • ACS Publications. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available at: [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. Available at: [Link]

  • Ingenta Connect. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-.... Available at: [Link]

  • Arkat USA. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Available at: [Link]

  • PMC. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Available at: [Link]

  • RSC Publishing. (n.d.). Supporting Information. Available at: [Link]

  • MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]

  • International Journal of Green Pharmacy. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. Available at: [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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